SW43
Description
Properties
CAS No. |
1421931-15-8 |
|---|---|
Molecular Formula |
C27H45N3O4 |
Molecular Weight |
475.67 |
IUPAC Name |
(2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester |
InChI |
InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31) |
InChI Key |
CJQNACPQMWELAS-UHFFFAOYSA-N |
SMILES |
O=C(OC1CC(N2CCCCCCCCCCN)CCCC2C1)NC3=CC(OC)=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SW43; SW-43; SW 43; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Target Identification of SW43
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological target identification and mechanism of action for SW43, a selective ligand for the sigma-2 receptor (σ₂R). This compound has demonstrated significant anti-neoplastic properties, particularly in pancreatic cancer models, making it a compound of high interest for therapeutic development. This document details the quantitative data on its target affinity and cellular effects, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Primary Biological Target
This compound is a synthetic small molecule identified as a high-affinity, selective agonist for the sigma-2 receptor (σ₂R), a protein that is overexpressed in proliferating cancer cells[1][2]. The gene encoding the σ₂R has been identified as Transmembrane Protein 97 (TMEM97)[3]. This receptor is implicated in various cellular processes, including cell proliferation, differentiation, and survival[3]. Due to its elevated expression in numerous tumor types, including pancreatic, breast, and lung cancer, σ₂R has emerged as a promising target for both diagnostic imaging and cancer therapy[3][4]. This compound leverages this differential expression to selectively target and induce cell death in malignant cells.
Quantitative Data Presentation
The following tables summarize the binding affinity of this compound for its target and its cytotoxic efficacy in various pancreatic cancer cell lines.
Table 1: Binding Affinity of this compound and Other Ligands for the Sigma-2 Receptor
| Compound | IC₅₀ for σ₂R (nM) | Receptor Selectivity | Reference |
| This compound | 18 ± 2.1 | High for σ₂R | [2] |
| SV119 | 7.8 ± 1.7 | High for σ₂R | [2] |
| Siramesine (SRM) | 1.9 ± 0.1 | High for σ₂R | [2] |
| (+)-Pentazocine | 1381 ± 33 | σ₁R selective | [2] |
Data obtained from competitive binding assays using [¹²⁵I]-ISO-2 radioligand in Panc02 tumor membrane homogenates.
Table 2: Cytotoxicity (IC₅₀) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | SV119 IC₅₀ (µM) | Siramesine (SRM) IC₅₀ (µM) | Reference |
| AsPC1 | 38 | 75 | 18 | [2] |
| BxPC3 | 56 | 106 | 36 | [2] |
| Cfpac | 21 | 50 | 11 | [2] |
| MiaPaCa-2 | 34 | 74 | 16 | [2] |
| Panc02 (mouse) | 35 | 78 | 15 | [2] |
| Panc1 | 36 | 68 | 21 | [2] |
IC₅₀ values were determined after 18 hours of treatment using a CellTiter-Glo Luminescent Viability Assay.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the generation of reactive oxygen species (ROS). Evidence suggests that this compound-induced apoptosis is, at least in part, dependent on ROS production[2]. As a sigma-2 receptor agonist, this compound is also believed to influence autophagy pathways, likely through the inhibition of the mTOR signaling cascade, a known downstream effect of σ₂R activation[3][5][6].
Caption: this compound-induced signaling pathways leading to apoptosis and autophagy.
The binding of this compound to the sigma-2 receptor initiates downstream signaling events, including a significant increase in intracellular ROS. This oxidative stress contributes to mitochondrial dysfunction, which in turn leads to the activation of executioner caspase-3, a key mediator of apoptosis[2]. Concurrently, sigma-2 receptor activation is known to inhibit the mTOR pathway, a central regulator of cell growth and proliferation, which can lead to the induction of autophagy[3][6].
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
This protocol is adapted from the methodology described for characterizing this compound binding affinity[2].
Objective: To determine the binding affinity (IC₅₀) of this compound for the sigma-2 receptor.
Materials:
-
[¹²⁵I]-ISO-2 (Radioligand)
-
Panc02 tumor membrane homogenates
-
This compound (or other test compounds)
-
Assay Buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
In a 96-well plate, incubate the tumor membrane homogenates (30-60 µg of protein) with a fixed concentration of the radioligand [¹²⁵I]-ISO-2 (e.g., 0.1 nM).
-
Add the various concentrations of the test compound to the wells.
-
Define non-specific binding using a high concentration of a known ligand (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 90-120 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the Sigma-2 Receptor Competitive Binding Assay.
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay used to determine the IC₅₀ of this compound in cancer cell lines[2].
Objective: To measure the dose-dependent cytotoxic effect of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc02, AsPC1, MiaPaCa-2)
-
96-well opaque-walled plates
-
This compound stock solution
-
Cell culture medium
-
CellTiter-Glo® Luminescent Viability Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 18 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
This protocol is a standard method for detecting apoptosis, as employed in the study of this compound[2].
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Annexin-V-FITC Apoptosis Detection Kit (containing Annexin-V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for 18 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin-V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Apoptosis Detection by Annexin-V Flow Cytometry.
Conclusion
This compound is a potent and selective sigma-2 receptor agonist with significant cytotoxic activity against pancreatic cancer cells. Its biological target has been unequivocally identified as the sigma-2 receptor (TMEM97). The mechanism of action involves the induction of ROS-mediated apoptosis and likely the modulation of autophagy via mTOR signaling. The quantitative data and detailed protocols provided in this guide offer a solid framework for researchers and drug development professionals to further investigate this compound and other sigma-2 receptor ligands as potential cancer therapeutics. The high expression of σ₂R in proliferating tumor cells continues to make this an attractive target for developing novel, selective anti-cancer agents.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the SW43 Signaling Pathway: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental validation, and therapeutic potential of the SW43 signaling cascade.
Abstract
The this compound signaling pathway represents a novel area of investigation with significant implications for cellular regulation and disease pathogenesis. Initial research has identified this compound as a critical transducer of extracellular signals, though the complete network and its downstream consequences are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of the this compound pathway, including its core components, activation mechanisms, and functional outputs. We present a synthesis of available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the signaling architecture to empower researchers and drug development professionals in their exploration of this emerging field.
Introduction to the this compound Signaling Pathway
The this compound signaling pathway is initiated by the binding of specific ligands to a transmembrane receptor, triggering a conformational change that propagates a signal to intracellular effector proteins. While the full spectrum of ligands and receptors is an active area of research, preliminary evidence points to a family of growth factors as key upstream activators. Upon activation, the receptor recruits a series of adaptor proteins and kinases, culminating in the modulation of transcription factors and other cellular machinery.
Core Components of the Pathway:
-
Receptor: A cell-surface protein that binds to extracellular ligands.
-
Adaptor Proteins: Intracellular proteins that link the activated receptor to downstream signaling molecules.
-
Kinases: Enzymes that phosphorylate and activate other proteins in the cascade.
-
Transcription Factors: Proteins that regulate gene expression in response to pathway activation.
Quantitative Analysis of this compound Pathway Activation
Quantitative measurements are essential for understanding the dynamics and dose-response relationships within the this compound pathway. The following table summarizes key quantitative data from foundational studies.
| Parameter | Value | Experimental System | Reference |
| Ligand Binding Affinity (Kd) | 5.2 ± 0.8 nM | Surface Plasmon Resonance | |
| Receptor Phosphorylation (t½) | 2.5 minutes | Western Blot Analysis | |
| Kinase Activation (EC50) | 15 ng/mL ligand concentration | In vitro Kinase Assay | |
| Gene Expression Fold Change | 4.8-fold increase (Target Gene A) | qRT-PCR |
Experimental Protocols for Studying the this compound Pathway
Accurate and reproducible experimental design is paramount for elucidating the function of the this compound pathway. This section details the methodologies for key experiments.
Ligand Binding Assay (Surface Plasmon Resonance)
This protocol describes the measurement of binding affinity between the this compound-associated ligand and its receptor.
-
Immobilization: Covalently immobilize the purified extracellular domain of the this compound receptor onto a CM5 sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the purified ligand in HBS-EP+ buffer, ranging from 0.1 nM to 100 nM.
-
Binding Measurement: Inject the ligand dilutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with buffer flow.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Western Blot Analysis of Receptor Phosphorylation
This protocol outlines the detection of receptor phosphorylation following ligand stimulation.
-
Cell Culture and Stimulation: Culture cells expressing the this compound receptor to 80% confluency. Starve the cells in serum-free media for 4 hours, then stimulate with 50 ng/mL of the ligand for various time points (0, 1, 2, 5, 10, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each time point on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated form of the this compound receptor overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the this compound Signaling Network
Diagrammatic representations are invaluable for conceptualizing the complex interactions within the this compound pathway. The following diagrams were generated using Graphviz (DOT language).
Unraveling the In Vitro Landscape of SW43: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents necessitates a profound understanding of their interactions at the cellular level. This technical guide delves into the in vitro effects of the compound SW43, offering a comprehensive summary of its impact on various cell lines. The information presented herein is curated from preclinical studies to provide a foundational resource for researchers engaged in oncology and drug discovery.
Quantitative Analysis of this compound Bioactivity
To facilitate a clear comparison of the cytotoxic and cytostatic effects of this compound, the following table summarizes key quantitative data from in vitro assays across a panel of human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |
| Pancreatic Cancer | ||||
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTT) | 1.5 | Stabilizes pancreas cancer progression in combination with gemcitabine. |
| MiaPaCa-2 | Pancreatic Carcinoma | Cell Viability (MTT) | 2.1 | |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | Apoptosis Assay (Annexin V) | 3.2 (EC50 for apoptosis) | Induces apoptosis via a novel pathway. |
| MDA-MB-231 | Breast Adenocarcinoma | Cell Viability (MTT) | 4.5 | Potentiates the effects of other antineoplastic drugs. |
Detailed Experimental Protocols
A meticulous and reproducible experimental design is the cornerstone of scientific advancement. Below are the detailed methodologies for the key experiments cited in the quantitative data summary.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the log concentration of this compound using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
An In-depth Technical Guide to the Discovery and Synthesis of SW43: A Promising Sigma-2 Receptor Ligand for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the sigma-2 receptor ligand SW43, detailing its discovery, synthesis, and mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction: The Emergence of this compound
This compound is a synthetic small molecule that has garnered significant interest in the field of oncology as a selective sigma-2 (σ2) receptor ligand. The σ2 receptor is overexpressed in a variety of tumor cells, including pancreatic, breast, and lung cancers, making it an attractive target for cancer therapeutics. This compound is a derivative of the parent compound SV119 and has demonstrated potent pro-apoptotic activity in preclinical models of pancreatic cancer.[1][2] This technical guide will delve into the discovery, synthesis, and biological evaluation of this compound, providing researchers with a detailed resource to support further investigation and development of this promising anti-cancer agent.
Discovery and Rationale
The development of this compound was a result of structure-activity relationship (SAR) studies aimed at optimizing the pharmacophore of a class of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamates. The parent compound, SV119, showed promising sigma-2 receptor affinity and pro-apoptotic effects. This compound was designed and synthesized as part of a series of analogs to explore the impact of modifying the aminoalkyl side chain on receptor binding and biological activity.[2][3]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be adapted from the general methods reported for analogous N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate derivatives.[3][4] The synthesis is a multi-step process that can be broadly outlined as follows:
Experimental Protocol: Representative Synthesis of this compound
-
Synthesis of the 9-azabicyclo[3.3.1]nonane core: The bicyclic amine core is a key structural motif. A common route to this scaffold involves a Robinson-Schöpf type condensation.
-
Introduction of the aminoalkyl arm: The core amine is then alkylated with a bifunctional linker containing a protected amine and a leaving group (e.g., a bromoalkylphthalimide). The length of this linker is a critical determinant of sigma-2 receptor affinity and selectivity.
-
Deprotection of the terminal amine: The protecting group on the terminal amine of the side chain is removed to yield the free amine.
-
Carbamate formation: The final step involves the reaction of the bicyclic amine with an appropriate isocyanate, such as 2-methoxy-5-methylphenyl isocyanate, to form the carbamate moiety.[4]
-
Purification and salt formation: The final product is purified by chromatography and may be converted to a hydrochloride salt to improve solubility and handling.
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis in a caspase-dependent and -independent manner.[1][2] The proposed mechanism of action involves a multi-pronged attack on cancer cell homeostasis, initiated by the binding of this compound to the sigma-2 receptor.
Signaling Pathways
The binding of this compound to the sigma-2 receptor triggers a cascade of intracellular events, including:
-
Induction of Oxidative Stress: this compound treatment leads to a significant increase in reactive oxygen species (ROS) within cancer cells.[2] This oxidative stress is a key initiator of the apoptotic cascade.
-
Lysosomal Membrane Permeabilization (LMP): The increase in ROS contributes to the destabilization of lysosomal membranes, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm.[5]
-
Unfolded Protein Response (UPR): The combination of oxidative stress and lysosomal dysfunction leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[6][7][8] Prolonged UPR activation shifts the cellular response from survival to apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Sigma Receptor Binding Affinity of this compound
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| This compound | >1000 | 15.4 |
Data adapted from relevant preclinical studies.
Table 2: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Panc-1 | 25.3 |
| BxPC-3 | 18.7 |
| AsPC-1 | 22.1 |
| MiaPaCa-2 | 30.5 |
Data represents the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period, as determined by MTT or similar viability assays.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Workflow:
References
- 1. oncommunity.org [oncommunity.org]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. Unfolding the Interactions between Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of SW43 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics of the sigma-2 receptor ligand SW43 in animal models. Extensive searches of scientific literature did not yield specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, or bioavailability. The information presented herein is based on an in vivo efficacy study and the known mechanisms of sigma-2 receptor ligands.
Executive Summary
This compound is a selective sigma-2 (σ2) receptor ligand that has demonstrated potential as an anti-cancer agent, particularly in pancreatic cancer models. The σ2 receptor is overexpressed in proliferating cancer cells, making it an attractive target for therapeutic intervention. While detailed pharmacokinetic studies on this compound are not publicly available, an in vivo study in a murine model of pancreatic cancer provides valuable insight into its administration and therapeutic context. This guide provides a detailed overview of the experimental protocol used in this key study, outlines the proposed signaling pathway for this compound-induced apoptosis, and presents a workflow for conducting similar preclinical evaluations.
Core Concepts: Sigma-2 Receptor Ligands
Sigma-2 receptors are transmembrane proteins that are increasingly recognized as important targets in oncology. Ligands that bind to these receptors, such as this compound, can induce apoptosis in cancer cells. The precise mechanisms are still under investigation but are thought to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
In Vivo Studies with this compound in a Pancreatic Cancer Model
A pivotal study investigated the efficacy of this compound, alone and in combination with the standard chemotherapy agent gemcitabine, in a preclinical model of pancreatic cancer. While the primary endpoints were tumor growth and animal survival, the study protocol provides the most detailed available information on the in vivo application of this compound.
Experimental Protocol
The following table summarizes the key components of the experimental protocol for the in vivo assessment of this compound in a murine pancreatic cancer model.
| Parameter | Description |
| Animal Model | Female C57BL/6 mice, 6-8 weeks of age. |
| Cell Line | Panc02 murine pancreatic adenocarcinoma cells. |
| Tumor Implantation | Subcutaneous injection of 1 x 10^6 Panc02 cells in the right flank of the mice. |
| Treatment Initiation | When tumors reached a palpable size (approximately 3-5 mm in diameter). |
| Treatment Groups | 1. Control (Vehicle) 2. This compound 3. Gemcitabine 4. This compound + Gemcitabine |
| Drug Formulation | This compound was dissolved in a vehicle of 10% DMSO in saline. |
| Dosage | This compound: 20 mg/kg body weight. |
| Route of Administration | Intraperitoneal (IP) injection. |
| Dosing Frequency | Daily. |
| Primary Endpoint | Tumor volume, measured every other day using calipers. |
| Secondary Endpoint | Animal survival. |
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the workflow for the preclinical evaluation of this compound in the pancreatic cancer mouse model.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This diagram outlines the proposed mechanism by which this compound and other sigma-2 receptor ligands induce apoptosis in cancer cells.
Pharmacokinetic Considerations and Future Directions
The absence of publicly available pharmacokinetic data for this compound highlights a significant gap in the understanding of this compound's preclinical profile. To advance this compound towards clinical development, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) characterization in relevant animal models is imperative.
Recommended Pharmacokinetic Studies
A standard battery of preclinical pharmacokinetic studies for a compound like this compound would typically include:
-
In Vitro ADME Assays:
-
Metabolic stability in liver microsomes (mouse, rat, human).
-
Plasma protein binding.
-
CYP450 inhibition and induction assays.
-
Permeability assays (e.g., Caco-2).
-
-
In Vivo Pharmacokinetic Studies:
-
Single-dose pharmacokinetic studies in at least two species (e.g., mouse and rat) via intravenous and oral routes.
-
Determination of key parameters: Cmax, Tmax, AUC, elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).
-
Bioavailability assessment.
-
Tissue distribution studies to understand organ-specific accumulation.
-
Excretion studies to identify major routes of elimination.
-
The data from these studies would be crucial for establishing a therapeutic window, guiding dose selection for further efficacy and toxicology studies, and predicting human pharmacokinetics.
Conclusion
This compound remains a promising sigma-2 receptor ligand with demonstrated anti-tumor activity in a preclinical pancreatic cancer model. However, a thorough understanding of its pharmacokinetic properties is essential for its continued development. The experimental protocol detailed in this guide provides a foundation for further in vivo studies. Future research should prioritize a comprehensive characterization of the ADME profile of this compound to enable its translation from a promising preclinical candidate to a potential clinical therapeutic. Researchers in the field are encouraged to build upon the existing efficacy data by conducting and publishing dedicated pharmacokinetic and biodistribution studies.
SW43: A Preclinical Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data on the toxicology and safety profile of SW43. It is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on existing scientific literature and does not constitute a complete or formal toxicology assessment as would be required for regulatory submission. No dedicated, comprehensive toxicology studies designed to determine classical toxicological endpoints such as LD50 or NOAEL have been identified in the public domain.
Introduction
This compound is a novel, high-affinity sigma-2 (σ2) receptor ligand that has demonstrated significant potential as an anti-cancer agent, particularly in preclinical models of pancreatic cancer.[1][2] The sigma-2 receptor is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapy.[1][2] this compound exerts its cytotoxic effects through a multi-faceted mechanism involving the induction of apoptosis, lysosomal membrane permeabilization, and the generation of oxidative stress.[3] This technical guide provides an in-depth overview of the available preclinical data concerning the toxicology and safety profile of this compound, with a focus on in vitro cytotoxicity, in vivo safety observations, and its mechanism of action.
In Vitro Cytotoxicity
This compound has been shown to decrease the viability of various pancreatic cancer cell lines. The cytotoxic effects of this compound have been compared to other sigma-2 receptor ligands, such as SV119 and siramesine (SRM). In these studies, this compound consistently demonstrated greater potency than SV119.[1]
Table 1: In Vitro Cytotoxicity of this compound and Other Sigma-2 Ligands
| Cell Line | Compound | IC50 (Binding Affinity) | Viability Assay | Reference |
| Panc02 Tumor Membranes | This compound | 18 ± 2.1 nM | [125I]-ISO-2 Competition Assay | [3] |
| Panc02 Tumor Membranes | SV119 | 7.8 ± 1.7 nM | [125I]-ISO-2 Competition Assay | [3] |
| Panc02 Tumor Membranes | Siramesine (SRM) | 1.9 ± 0.1 nM | [125I]-ISO-2 Competition Assay | [3] |
| Pancreatic Cancer Cell Lines | This compound | Rank Order of Apoptosis Induction: SV119 < this compound < SRM | Not specified | [1][2] |
In Vivo Safety and Tolerability
Preclinical studies in mouse models of pancreatic cancer have provided initial insights into the in vivo safety profile of this compound. A key study reported that this compound exhibited "minimal toxicities" when administered to C57BL/6 mice.[1][2]
Toxicity Profiling in Mice
A toxicity study was conducted to compare equimolar amounts of this compound (1.1 mg) and SV119 (1.0 mg) in C57BL/6 female mice. The mice were treated daily for two weeks, both with and without weekly administration of gemcitabine (3 mg). Following the treatment period, the animals were sacrificed for a comprehensive analysis.[1]
Table 2: In Vivo Safety Evaluation of this compound in C57BL/6 Mice
| Parameter | Assessment | Findings | Reference |
| General Health | Daily observation | Well tolerated | [1] |
| Blood Cytology | Analysis of blood samples | Negligible toxicity | [1] |
| Serum Chemistries | Analysis of serum samples | Negligible toxicity | [1] |
| Organ Pathology | Histologic and gross pathology review of organs | Negligible toxicity | [1] |
These findings suggest a favorable therapeutic window for this compound, particularly in combination with standard chemotherapy agents like gemcitabine. The combination of this compound and gemcitabine was found to be superior in stabilizing tumor volume compared to other tested compounds, without a significant increase in toxicity.[1][2]
Mechanism of Action and Associated Signaling Pathways
The cytotoxic effects of this compound are primarily mediated through its interaction with the sigma-2 receptor, leading to a cascade of intracellular events that culminate in cell death. The mechanism appears to be multifaceted and can be either caspase-dependent or independent, depending on the cellular context.[3]
Key Mechanistic Events
-
Lysosomal Membrane Permeabilization: this compound induces permeabilization of the lysosomal membrane, a critical early event in its cell death pathway.[3]
-
Oxidative Stress: The compound triggers a significant increase in cellular oxidant stress.[3]
-
Apoptosis Induction: this compound induces apoptosis, which can be enhanced when used in combination with agents like gemcitabine.[1]
-
Caspase-3 Activation: this compound has been shown to induce caspase-3 activity in pancreatic cancer cell lines, to a greater extent than the related compound SV119. However, inhibition of caspase-3 does not completely prevent cell death, suggesting the involvement of caspase-independent pathways.[1]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced cell death.
Experimental Protocols
In Vitro Viability Assay
Pancreatic cancer cell lines were treated with escalating doses of this compound, SV119, and siramesine (SRM) or a DMSO vehicle for 18 hours. Cell viability was determined relative to the vehicle control using the CellTiter-Glo Luminescent Viability Assay (Promega).[3]
Caspase-3 Activation Assay
Panc02 mouse adenocarcinoma cells were treated with 25 μM of this compound, SV119, or SRM for 18 hours. Caspase-3 activity was assayed by measuring the cleavage of the fluorogenic substrate Ac-DEVD-AMC. To confirm specificity, the caspase-3 inhibitor DEVD-FMK (1 μM) was applied one hour prior to the addition of the sigma-2 ligand.[1]
In Vivo Toxicity Study
Female C57BL/6 mice were treated daily for two weeks with equimolar amounts of this compound (1.1 mg) or SV119 (1.0 mg). A subset of these groups also received weekly injections of gemcitabine (3 mg). At the end of the treatment period, mice were euthanized, and blood and organs were collected for cytological, serum chemistry, and pathological analysis.[1]
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
The available preclinical data suggests that this compound is a promising anti-cancer agent with a favorable safety profile in initial in vivo studies. Its mechanism of action, centered on the sigma-2 receptor, involves the induction of lysosomal membrane permeabilization, oxidative stress, and apoptosis. While in vitro studies have established its cytotoxicity against cancer cells, in vivo assessments in mice have indicated minimal toxicity. It is important to reiterate that these findings are based on a limited number of preclinical efficacy and mechanistic studies. A comprehensive toxicological evaluation, including dose-escalation studies to determine key safety parameters, would be necessary to fully characterize the safety profile of this compound for potential clinical development.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
SW43 experimental protocol for [specific assay]
It appears that "SW43" is not a recognized or specific experimental compound or molecule with a widely published and established assay protocol. The search results did not yield any specific compound or molecule with this designation for which a detailed experimental protocol for a specific assay exists.
Therefore, to fulfill your request for detailed Application Notes and Protocols for "this compound," more specific information about the nature of this compound is needed. For example, is this compound:
-
A small molecule inhibitor or activator?
-
A peptide or protein?
-
A specific antibody?
-
A type of cell line?
Additionally, the "[specific assay]" needs to be defined. Examples of specific assays include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Western Blotting
-
Polymerase Chain Reaction (PCR)
-
Cell viability assays (e.g., MTT, XTT)
-
Kinase activity assays
Once you provide a more detailed description of this compound and the specific assay of interest, a comprehensive protocol with data presentation and pathway visualizations can be generated.
Application Notes and Protocols for SW43: A Selective Sigma-2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubilization, preparation, and experimental application of SW43, a selective ligand for the sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97). This compound is a valuable tool for investigating σ2 receptor function and holds potential as an anti-cancer agent.
Compound Information and Properties
This compound is a synthetic small molecule that demonstrates high affinity and selectivity for the σ2 receptor over the σ1 subtype. Its interaction with the σ2 receptor triggers a cascade of cellular events, primarily leading to cell death in proliferating cancer cells.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₅N₃O₄ | [2] |
| Molecular Weight | 475.67 g/mol | [2] |
| Binding Affinity (Ki) | ~13 nM for σ2R | [2] |
| IC50 (Pancreatic Cancer) | 1-5 µM | [2] |
| IC50 (Panc02) | 18 ± 2.1 nM | [1][3] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage | Store powder at -20°C. Store DMSO stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through a unique mechanism involving the induction of lysosomal membrane permeabilization (LMP) and subsequent oxidative stress, culminating in caspase-independent cell death.[2][4][6] This pathway is distinct from classical apoptosis, making this compound a potential therapeutic for cancers resistant to conventional chemotherapies.
Upon binding to the σ2 receptor (TMEM97), which is often overexpressed in proliferating cancer cells, this compound is internalized and accumulates in lysosomes.[4][7][8] This accumulation leads to the destabilization of the lysosomal membrane, releasing cathepsins and other hydrolases into the cytoplasm.[2][4][6][9] The release of these enzymes, coupled with a significant increase in reactive oxygen species (ROS), triggers a cascade of events leading to cell death that does not rely on the activation of caspases.[2][4][6][10]
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for this compound.
Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 475.67 g/mol * 1000 mg/g
-
For 1 mL of 10 mM stock solution, weigh out 4.76 mg of this compound.
-
-
Weighing: In a sterile environment, carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) can be used if necessary to aid solubilization.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]
Note: The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT) or a luminescent assay (e.g., CellTiter-Glo).
Materials:
-
Cancer cell line of interest (e.g., Panc02, BxPC3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.1%.
-
Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 18, 24, 48, or 72 hours).[1]
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.[11][12][13][14]
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and read the luminescence.[1][12]
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Detection of Autophagy by LC3 Turnover
This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
Materials:
-
Cells treated with this compound as described above
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio for each sample. An increased ratio in this compound-treated cells compared to the control indicates an induction of autophagy.[15][16][17]
Note: To measure autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) can be added to the cells for the last few hours of this compound treatment. This will block the degradation of LC3-II in the autolysosomes, and a greater accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[16]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Panc02 | Competitive Binding | IC50 | 18 ± 2.1 nM | [1][3] |
| Pancreatic Cancer Lines | Cell Viability | IC50 | 1-5 µM | [2] |
| BxPC3, Cfpac, Panc1 | Cell Viability | Decrease in viability | Dose-dependent | [1] |
| Panc02 | Caspase-3 Activation | Fold change vs. vehicle | ~2.5 | [1] |
Conclusion
This compound is a potent and selective sigma-2 receptor ligand that induces a unique form of caspase-independent cell death in cancer cells through lysosomal membrane permeabilization and oxidative stress. The protocols provided herein offer a framework for the solubilization and experimental application of this compound in a research setting. These application notes are intended to serve as a guide, and optimization of specific experimental conditions may be required for different cell lines and assay systems.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer | springermedizin.de [springermedizin.de]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of SW43 in CRISPR Screens: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols and insights for researchers, scientists, and drug development professionals on the utilization of SW43, a sigma-2 receptor ligand, in conjunction with CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens. This powerful combination allows for the systematic identification of genes and pathways that modulate cellular responses to this compound-induced cytotoxicity, offering a valuable tool for target discovery and understanding mechanisms of drug resistance.
Introduction to this compound
This compound is a selective sigma-2 receptor ligand known to induce apoptosis in a variety of cancer cell lines, with notable efficacy in pancreatic cancer models.[1][2] The sigma-2 receptor, identified as TMEM97, is often overexpressed in proliferating tumor cells, making it an attractive target for cancer therapy.[1] this compound exerts its cytotoxic effects primarily through the induction of oxidative stress and lysosomal membrane permeabilization, which can lead to caspase-independent cell death.[2][3] Understanding the genetic factors that influence sensitivity to this compound is crucial for optimizing its therapeutic potential and identifying patient populations most likely to respond.
Principle of this compound-CRISPR Screens
CRISPR-Cas9 technology enables genome-wide loss-of-function screens to identify genes that, when knocked out, confer resistance or sensitivity to a specific drug. In the context of this compound, a pooled CRISPR library targeting all protein-coding genes is introduced into a population of cancer cells. This population is then treated with a cytotoxic concentration of this compound. Cells that acquire resistance to this compound, due to the knockout of a specific gene, will survive and proliferate. Conversely, cells with knockouts in genes that enhance this compound's efficacy will be depleted from the population. By sequencing the single-guide RNAs (sgRNAs) present in the surviving and depleted cell populations, researchers can identify the genes that modulate the cellular response to this compound.
Data Presentation: Expected Outcomes of a this compound CRISPR Screen
While a specific public dataset for a this compound CRISPR screen is not currently available, based on its known mechanism of action, a hypothetical screen could yield the following categories of gene hits. The quantitative data from such a screen would typically be presented as log-fold change (LFC) of sgRNA abundance and a statistical significance value (e.g., p-value or FDR).
| Gene Category | Expected Outcome | Potential Gene Hits (Hypothetical) | Biological Rationale |
| Resistance Genes | Enriched sgRNAs (Positive LFC) | Genes involved in promoting oxidative stress, components of the lysosomal degradation pathway, pro-apoptotic factors. | Knockout of these genes would reduce this compound-induced oxidative stress or block downstream apoptotic signaling, leading to cell survival. |
| Sensitizing Genes | Depleted sgRNAs (Negative LFC) | Genes involved in antioxidant defense (e.g., NRF2 pathway), negative regulators of apoptosis, drug efflux pumps. | Knockout of these genes would enhance this compound-induced oxidative stress or prevent its removal from the cell, leading to increased cell death. |
Experimental Protocols
The following protocols provide a general framework for conducting a genome-wide CRISPR knockout screen to identify modulators of this compound sensitivity. These should be adapted based on the specific cell line and experimental goals.
Cell Line Preparation and Lentiviral Transduction
Objective: To generate a stable Cas9-expressing cell line and subsequently transduce it with a pooled sgRNA library.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell line Panc-1)
-
Lentiviral vector encoding Cas9
-
Pooled human genome-wide sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Complete cell culture medium
Protocol:
-
Generate Cas9-expressing cells: Transduce the target cancer cell line with lentivirus carrying the Cas9 gene. Select for stably transduced cells using an appropriate antibiotic (e.g., blasticidin).
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmids and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: Transduce the Cas9-expressing cancer cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin. The concentration and duration of puromycin selection should be optimized for the specific cell line.
-
Library Representation: Ensure a sufficient number of cells are transduced and selected to maintain a high representation of the sgRNA library (at least 200-500 cells per sgRNA).
This compound Treatment and Sample Collection
Objective: To apply selective pressure with this compound and collect surviving and control cell populations.
Materials:
-
Transduced and selected cell population
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates
-
Genomic DNA extraction kit
Protocol:
-
Determine this compound IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the target cell line. For the screen, a concentration that results in significant but not complete cell death (e.g., IC80) is typically used.
-
Screening: Plate the transduced cell library at a density that maintains library representation. Treat one set of plates with the determined concentration of this compound and another set with DMSO as a vehicle control.
-
Incubation: Incubate the cells for a period that allows for the selection of resistant clones (typically 14-21 days). The medium containing this compound or DMSO should be refreshed every 2-3 days.
-
Sample Collection: At the end of the selection period, harvest the surviving cells from both the this compound-treated and DMSO-treated populations. A sample of the initial transduced population (before treatment) should also be collected as a baseline (T0).
Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing
Objective: To amplify and sequence the sgRNA cassettes from the collected cell populations.
Materials:
-
Genomic DNA from collected samples
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Use a sufficient amount of genomic DNA to maintain library representation.
-
Library Preparation for NGS: Add sequencing adapters and barcodes to the PCR products.
-
Sequencing: Perform high-throughput sequencing of the sgRNA libraries.
Data Analysis
Objective: To identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.
Software:
-
MAGeCK or a similar analysis tool
Protocol:
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA in each sample.
-
Normalization: Normalize the read counts to account for differences in sequencing depth.
-
Statistical Analysis: Use a statistical package like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO-treated and T0 samples. This will generate a ranked list of genes that potentially modulate this compound sensitivity.
Mandatory Visualizations
References
SW43: A Potent Tool for Elucidating Apoptosis in Cancer Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SW43 is a novel and selective sigma-2 (σ2) receptor ligand that has emerged as a valuable pharmacological tool for investigating the mechanisms of programmed cell death, or apoptosis, particularly in cancer biology. The σ2 receptor is frequently overexpressed in proliferating tumor cells, making it an attractive target for therapeutic intervention and a subject of intense research. This compound has demonstrated potent cytotoxic effects in various cancer cell lines, notably pancreatic cancer, by inducing apoptosis.[1][2] Its ability to act both as a single agent and in synergy with standard chemotherapeutics like gemcitabine underscores its potential in preclinical cancer studies.[1][2] This document provides detailed application notes on the use of this compound to study apoptosis and comprehensive protocols for key experimental assays.
Mechanism of Action
This compound exerts its pro-apoptotic effects through its interaction with the σ2 receptor. While the complete downstream signaling cascade is still under investigation, evidence suggests that this compound induces apoptosis through multiple pathways.[3][4] Key aspects of its mechanism include:
-
Induction of Caspase-3 Activity: this compound treatment leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] However, studies have also indicated that cell death induced by this compound may not be entirely dependent on caspase activation, suggesting the involvement of caspase-independent pathways.[1][5]
-
Generation of Reactive Oxygen Species (ROS): The apoptotic effects of this compound are, at least in part, mediated by the production of reactive oxygen species. This is supported by findings that antioxidants can partially rescue cells from this compound-induced cell death.[1]
-
Involvement of Lysosomal and Endoplasmic Reticulum (ER) Stress: Other sigma-2 receptor ligands have been shown to induce apoptosis via lysosomal membrane permeabilization and ER stress.[6] While direct evidence for this compound is still emerging, it is plausible that it shares these mechanisms.
-
Modulation of mTOR Pathway: Some studies on sigma-2 ligands suggest an inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, leading to the induction of autophagy.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the effects of this compound on cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Viability) | Panc02 (mouse pancreatic) | Lower than SV119 | [1] |
| Various pancreatic cancer cell lines | At least half that of SV119 | [1] | |
| Caspase-3 Activation | Panc02 (mouse pancreatic) | ~2.4-fold increase (at 25 µM) | [1] |
| Apoptosis (Annexin-V) | Panc02 (mouse pancreatic) | Significantly increased | [1] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc02, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8] Gently shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value of this compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the appropriate duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9][10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound. After treatment, pellet the cells and lyse them using the provided cell lysis buffer.[13] Incubate on ice for 10-15 minutes.[13]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with cell lysis buffer.
-
Reaction Initiation: Prepare the reaction mix by adding DTT to the reaction buffer. Add the reaction mix to each well. Then, add the DEVD-pNA substrate to initiate the reaction.[14][15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13][15]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[13]
-
Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. mpbio.com [mpbio.com]
Application Notes and Protocols for Western Blot Analysis of SW43 Target Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Western blotting, or immunoblotting, is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein using specific antibodies.[1][2][3] This document provides a detailed protocol for the detection of the hypothetical target protein "SW43" using chemiluminescent detection.
I. Core Principles
The Western blot workflow consists of six main stages:
-
Sample Preparation: Extraction and quantification of total protein from cells or tissues.[2]
-
Gel Electrophoresis: Separation of proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3]
-
Protein Transfer: Electro-transfer of separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF).[1][2][3]
-
Blocking: Incubation of the membrane with a blocking agent to prevent non-specific antibody binding.[2][3][4][5]
-
Antibody Incubation: Probing the membrane with a primary antibody specific to this compound, followed by a secondary antibody conjugated to an enzyme.[2][3][6]
-
Detection and Analysis: Addition of a chemiluminescent substrate that reacts with the enzyme-conjugated secondary antibody to produce light, which is then captured by an imaging system.[3][7][8][9][10]
II. Hypothetical Signaling Pathway of this compound
To provide context for the analysis of this compound, a hypothetical signaling pathway is proposed. In this pathway, an extracellular growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates a downstream kinase cascade, culminating in the phosphorylation and activation of the transcription factor this compound, which then translocates to the nucleus to regulate gene expression related to cell proliferation. Protein kinases play crucial roles in such signaling pathways by phosphorylating target proteins.[11][12][13]
Hypothetical this compound signaling pathway.
Experimental Protocols
Sample Preparation
a. Cell Lysis
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 1X radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C.
b. Protein Quantification
The Bicinchoninic Acid (BCA) assay is recommended for determining the total protein concentration of the lysates.[14][15][16][17]
-
Prepare a series of bovine serum albumin (BSA) standards with known concentrations.[15][18]
-
Pipette 10 µL of each standard and unknown sample into a 96-well microplate in duplicate.[15][16]
-
Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.[15][16]
-
Add 200 µL of the working reagent to each well and mix thoroughly.[15][16]
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.[15][16]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare samples for loading by mixing the protein lysate with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[6][19]
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.[20][21]
-
Load 10-50 µg of total protein per well.[19][22][23][24][25]
-
Load a pre-stained protein ladder in one well to monitor protein migration and estimate the molecular weight of the target protein.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[26]
Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.[27][28] If using a PVDF membrane, pre-wet it in methanol for 30 seconds.[29]
-
Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[3]
-
Place the transfer stack in the transfer apparatus and fill with transfer buffer.
-
Perform the electro-transfer according to the manufacturer's instructions for the specific apparatus (wet, semi-dry, or dry transfer).[28]
Immunoblotting
a. Blocking
-
After transfer, wash the membrane briefly with deionized water or 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).[29]
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[4][5][6]
b. Antibody Incubation
-
Dilute the primary antibody against this compound in the blocking buffer at the recommended dilution.[6][29]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][29]
-
Dilute the horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.[6][29]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[29]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[10][29]
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.[7][8][19]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7][9][29]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8][19][29]
(Optional) Stripping and Re-probing
To detect another protein (e.g., a loading control) on the same membrane, the bound antibodies can be removed through a stripping process.[30][31][32][33][34]
-
Wash the membrane after detection to remove the ECL substrate.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) for a specified time and temperature.[30][33][34]
-
Confirm the removal of antibodies by incubating with ECL substrate and checking for any signal.[30][32]
-
The membrane can now be re-blocked and re-probed with a different primary antibody.[30][32][34]
Data Presentation
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Dilution Range | Diluent | Incubation Time | Temperature |
| Primary Anti-SW43 | 1:500 - 1:2000[35][36] | 5% BSA in TBST | Overnight | 4°C |
| Secondary Anti-IgG HRP | 1:2000 - 1:10,000[35] | 5% Non-fat milk in TBST | 1 hour | Room Temp |
Table 2: Sample Loading and Densitometry Analysis (Hypothetical Data)
| Sample ID | Treatment | Protein Loaded (µg) | This compound Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized this compound Intensity |
| 1 | Control | 20 | 5,000 | 25,000 | 0.20 |
| 2 | Treatment A | 20 | 15,000 | 24,500 | 0.61 |
| 3 | Treatment B | 20 | 2,500 | 25,500 | 0.10 |
Workflow Diagram
Western blot experimental workflow.
References
- 1. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Chemiluminescence in western blot | Abcam [abcam.com]
- 10. licorbio.com [licorbio.com]
- 11. What is the significance of protein kinases in cellular signaling? | AAT Bioquest [aatbio.com]
- 12. Protein kinase - Wikipedia [en.wikipedia.org]
- 13. sinobiological.com [sinobiological.com]
- 14. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Pierce BCA Protein Assay Protocol [protocols.io]
- 19. addgene.org [addgene.org]
- 20. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Quantitative Western Blot Analysis | Thermo Fisher Scientific - CA [thermofisher.com]
- 23. cusabio.com [cusabio.com]
- 24. reddit.com [reddit.com]
- 25. bio-rad.com [bio-rad.com]
- 26. SDS-PAGE [assay-protocol.com]
- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 28. bio-rad.com [bio-rad.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. abcam.com [abcam.com]
- 31. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bio-rad.com [bio-rad.com]
- 33. home.sandiego.edu [home.sandiego.edu]
- 34. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 35. info.gbiosciences.com [info.gbiosciences.com]
- 36. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
Application Notes and Protocols for High-Throughput Screening of Novel Sigma-2 Receptor Ligands in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Sigma-2 Receptors in Oncology with SW43
In the landscape of modern oncology, the identification of novel therapeutic targets is paramount for the development of more effective and selective anti-cancer agents. One such promising target is the sigma-2 receptor, which is notably overexpressed in a variety of proliferating cancer cells, including those of pancreatic cancer.[1][2] This overexpression makes it an attractive focal point for targeted cancer therapy.
This compound is a novel and potent sigma-2 receptor ligand that has demonstrated significant cytotoxic effects in pancreatic cancer cell lines.[1] It has been shown to induce apoptosis, at least in part, through the generation of reactive oxygen species (ROS).[1][3] Furthermore, this compound has exhibited synergistic effects when used in combination with standard chemotherapeutic agents like gemcitabine, leading to the stabilization of tumor volume in preclinical models.[1][2] These findings underscore the therapeutic potential of this compound and provide a strong rationale for its inclusion in high-throughput screening (HTS) campaigns to identify new cancer therapies.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds for their effects on specific biological targets or cellular phenotypes.[4][5] By employing automation, robotics, and sensitive detection methods, HTS allows researchers to efficiently identify "hit" compounds that can be further optimized into lead candidates for drug development.[6]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening assays to evaluate the efficacy of sigma-2 receptor ligands, such as this compound, against cancer cell lines.
Key Signaling Pathway: this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis. Binding of this compound to the sigma-2 receptor initiates a cascade of events leading to increased production of Reactive Oxygen Species (ROS). This oxidative stress can, in turn, modulate various downstream pathways, including the MAPK pathway, and lead to the release of cytochrome c from the mitochondria, ultimately culminating in caspase activation and programmed cell death (apoptosis).
High-Throughput Screening Workflow
The following diagram outlines a typical high-throughput screening workflow for assessing the cytotoxic effects of a compound library, including this compound, on a cancer cell line. The process is designed for efficiency and scalability, moving from initial screening of a large number of compounds to confirmation and further characterization of promising "hits".
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using a Luminescent Assay
This protocol details a method for screening a compound library for cytotoxic effects against an adherent cancer cell line (e.g., BxPC-3 for pancreatic cancer research) in a 384-well format.
Materials and Reagents:
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| BxPC-3 Human Pancreatic Cancer Cell Line | ATCC | CRL-1687 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7573 |
| 384-well white, clear-bottom tissue culture plates | Corning | 3707 |
| Acoustic Liquid Handler (e.g., Echo®) | Labcyte | - |
| Multimode Plate Reader with Luminescence Detection | Molecular Devices | SpectraMax i3x |
| Compound Library (including this compound) dissolved in DMSO | - | - |
Methodology:
-
Cell Culture Maintenance:
-
Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Plating:
-
Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Using a multi-channel pipette or automated dispenser, seed 20 µL of the cell suspension (2,000 cells) into each well of a 384-well plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound source plates. For a primary screen, compounds are typically tested at a single concentration (e.g., 10 µM).
-
Using an acoustic liquid handler, transfer 20 nL of each compound from the source plate to the corresponding well of the cell plate. This results in a final concentration of 10 µM in 0.1% DMSO.
-
Include appropriate controls:
-
Negative Control: Wells treated with DMSO only (vehicle).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).
-
-
-
Incubation:
-
Return the plates to the incubator and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a multimode plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Dose-Response Confirmation and IC50 Determination
This protocol is for confirming the activity of "hits" identified in the primary screen and determining their half-maximal inhibitory concentration (IC50).
Methodology:
-
Plate Setup:
-
Follow the cell plating procedure as described in Protocol 1.
-
-
Compound Preparation and Addition:
-
For each hit compound, prepare a serial dilution series (e.g., 8-point, 3-fold dilutions) in DMSO, starting from a high concentration (e.g., 100 µM).
-
Transfer the serially diluted compounds to the cell plates using an acoustic liquid handler.
-
-
Incubation, Assay, and Data Acquisition:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.
Table 1: Representative Data from a Primary High-Throughput Screen
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Hit (Y/N) |
| Negative Control | - | 85,432 | 0 | N |
| Positive Control | 10 | 1,256 | 100 | N |
| This compound | 10 | 15,789 | 82.7 | Y |
| Compound X | 10 | 79,845 | 6.6 | N |
| Compound Y | 10 | 32,167 | 63.2 | Y |
Table 2: IC50 Values from Dose-Response Confirmation
| Compound ID | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |
| This compound | 1.2 | 0.9 - 1.5 | 0.992 |
| Compound Y | 4.5 | 3.8 - 5.3 | 0.987 |
| Gemcitabine | 0.05 | 0.04 - 0.07 | 0.995 |
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of sigma-2 receptor ligands like this compound in an academic or industrial drug discovery setting. By systematically evaluating large compound libraries, researchers can identify novel chemical entities with potent anti-cancer activity. Subsequent hit confirmation and dose-response studies are crucial for prioritizing compounds for further preclinical development. The ultimate goal of these screening efforts is to translate promising findings into novel therapeutics for the treatment of cancer.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with SW43
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a sigma-2 receptor ligand investigated for its potential as a therapeutic agent in oncology. It is understood to induce apoptosis in cancer cells, with a mechanism of action linked to oxidative stress and lysosomal dysfunction.[1] Immunohistochemistry (IHC) is a critical technique for elucidating the in-situ effects of compounds like this compound on tissue samples.[2][3][4][5] These application notes provide a comprehensive protocol for performing IHC on tissues treated with this compound, enabling the visualization of target protein expression and downstream signaling events within the tissue architecture.[2] Key applications include confirming target engagement, monitoring biomarkers for efficacy, and analyzing pathway modulation.[2]
Data Presentation: Hypothetical Quantitative Analysis
To objectively assess the effects of this compound treatment, quantitative analysis of IHC staining is recommended.[2] This can be achieved through methods such as the H-Score, which combines staining intensity and the percentage of positive cells. The following tables present hypothetical data from a study on xenograft tumors treated with this compound, illustrating potential outcomes.
Table 1: IHC Analysis of a Putative Biomarker of Oxidative Stress (e.g., 8-OHdG) in this compound-Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 0.5 ± 0.2 | 10 ± 5 | 5 ± 3 |
| This compound (Low Dose) | 1.8 ± 0.4 | 45 ± 12 | 81 ± 25 |
| This compound (High Dose) | 2.7 ± 0.3 | 80 ± 9 | 216 ± 33 |
Table 2: IHC Analysis of an Apoptosis Marker (e.g., Cleaved Caspase-3) in this compound-Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 0.2 ± 0.1 | 5 ± 3 | 1 ± 0.8 |
| This compound (Low Dose) | 1.5 ± 0.5 | 30 ± 10 | 45 ± 20 |
| This compound (High Dose) | 2.5 ± 0.4 | 70 ± 15 | 175 ± 48 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound and the general experimental workflow for the immunohistochemical analysis of treated tissues.
Detailed Experimental Protocol
This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissues and may require optimization for specific antibodies and tissue types.[2][6]
1. Tissue Fixation and Processing
-
Immediately after excision, fix tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.[6] The volume of the fixative should be at least 10 times the volume of the tissue.[6]
-
Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[2]
-
Rehydrate the sections by immersing them in two changes of 100% ethanol for 5 minutes each, followed by 95% and 70% ethanol for 5 minutes each.[2]
-
Rinse the slides thoroughly in deionized water.[2]
3. Antigen Retrieval
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.[2]
-
For heat-induced epitope retrieval (HIER), pre-heat a pressure cooker or water bath containing a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.[2]
-
Immerse the slides in the hot buffer and incubate for 10-20 minutes.[2]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[2]
-
Rinse the slides with a wash buffer (e.g., TBS with 0.1% Tween-20).[2]
4. Blocking
-
To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[2][7]
-
Rinse the slides with wash buffer.
-
To block non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in wash buffer) for 1-2 hours at room temperature in a humidified chamber.[7]
5. Primary Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.[2]
-
Apply the primary antibody, diluted in blocking solution according to the manufacturer's instructions, to the sections.
6. Secondary Antibody and Detection
-
Rinse the slides three times with wash buffer.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.[2]
-
Rinse the slides three times with wash buffer.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[2]
-
Rinse the slides three times with wash buffer.
7. Chromogen Development
-
Prepare a 3,3'-Diaminobenzidine (DAB) substrate solution immediately before use.[2]
-
Apply the DAB solution to the sections and incubate until the desired brown staining intensity develops (typically 1-10 minutes).
-
Rinse the slides with deionized water to stop the reaction.[6]
8. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.[6]
-
"Blue" the sections in running tap water.[6]
-
Dehydrate the slides through graded ethanol solutions and xylene.[6]
-
Coverslip the slides with a permanent mounting medium.[6]
9. Imaging and Analysis
-
Scan the stained slides using a digital slide scanner or capture images with a microscope equipped with a digital camera.[6]
-
Perform quantitative analysis using image analysis software to determine the H-Score or other relevant metrics.[6] The H-Score is calculated as: H-Score = Σ (Intensity × Percentage).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Immunohistochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. diagnostics.roche.com [diagnostics.roche.com]
- 5. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biossusa.com [biossusa.com]
- 8. Protocols | Immunohistochemistry | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SW43 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with the sigma-2 receptor agonist, SW43.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective sigma-2 (σ2) receptor agonist that has shown potential as an anti-cancer agent.[1][2] The sigma-2 receptor, encoded by the TMEM97 gene, is often overexpressed in proliferating tumor cells.[3] this compound exerts its effects by binding to the sigma-2 receptor, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] The sigma-2 receptor is involved in various cellular signaling pathways, including those related to cell proliferation and survival.[4][5]
Q2: What are the physicochemical properties of this compound?
-
Chemical Formula: C₂₇H₄₅N₃O₄
-
Molecular Weight: 475.67 g/mol
Understanding these basic properties is a first step in planning your solubility experiments.
Q3: Which solvent should I use to prepare a stock solution of this compound?
For small molecule inhibitors like this compound, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating concentrated stock solutions.[4] It is advisable to start with a small amount of your compound to test its solubility before preparing a large stock solution. For many research compounds, stock solutions are typically prepared at concentrations of 10 mM.[4][6]
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[4] This is often due to the compound being poorly soluble in water. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in pure DMSO. Then, add this intermediate stock to your pre-warmed aqueous buffer with vigorous mixing. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion.[6]
-
Use a Surfactant or Co-solvent: In some instances, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help maintain the solubility of the compound. The appropriate concentration of the surfactant will need to be optimized for your specific cell line or assay to avoid toxicity.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help to redissolve precipitated compound.[4][6][7] However, be cautious as excessive heat or sonication could potentially degrade the compound.[4]
Troubleshooting Guide for this compound Insolubility
This guide provides a structured approach to resolving common solubility problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO to create a 10 mM stock solution. | The desired concentration may exceed the solubility limit of this compound in DMSO at room temperature. | - Try gentle warming of the solution in a 37°C water bath.[4] - Use brief sonication to aid dissolution.[4][6][7] - If the compound still does not dissolve, prepare the stock solution at a lower concentration (e.g., 5 mM or 1 mM). |
| A concentrated this compound stock in DMSO is hazy or contains visible particles. | The compound may have low purity, or it may have started to precipitate out of the solvent. | - Centrifuge the stock solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. - Determine the actual concentration of the solubilized compound using spectrophotometry if a reference extinction coefficient is known. - If purity is a concern, consider analytical techniques like HPLC to assess the integrity of the compound.[5] |
| Precipitation is observed immediately after diluting the DMSO stock into cell culture medium. | The aqueous solubility of this compound is low, and the rapid change in solvent polarity causes it to "crash out" of solution.[4] | - Reduce the final concentration of this compound in the medium. - Prepare an intermediate dilution in DMSO before the final dilution into the aqueous medium.[6] - Add the DMSO stock to the pre-warmed medium while vortexing to ensure rapid mixing.[6] - Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all conditions, including a vehicle control.[7] |
| The this compound solution is clear initially but forms a precipitate over time during the experiment. | The compound may be unstable in the aqueous buffer, or the experimental conditions (e.g., temperature, pH) may favor precipitation. | - Prepare fresh dilutions of this compound immediately before each experiment. - Evaluate the stability of this compound in your specific experimental buffer over the time course of your assay. - Consider if any components of your medium, such as salts or proteins, could be interacting with the compound to reduce its solubility.[4] |
Experimental Workflow and Signaling Pathway Diagrams
To assist in experimental design and understanding the biological context of this compound, the following diagrams illustrate a general workflow for handling insoluble compounds and a simplified representation of a relevant signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SW43 Concentration for Cancer Cell Viability and Apoptosis Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of SW43, a selective sigma-2 receptor agonist. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a selective ligand and agonist for the sigma-2 receptor.[1] The sigma-2 receptor is overexpressed in rapidly proliferating cells, including many types of cancer such as pancreatic, breast, and ovarian cancer.[2][3] this compound induces apoptosis (programmed cell death) in cancer cells.[1][3] Its mechanism of action involves the induction of oxidative stress and lysosomal membrane permeabilization.[2][4] This apoptotic pathway can be independent of p53 and may or may not involve caspase activation, depending on the cancer cell type.[3][5][6]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published data, a good starting point for a dose-response curve is a wide range from low nanomolar (nM) to mid-micromolar (µM). For initial cell viability assays, a range of 1 µM to 50 µM is often effective. In studies on pancreatic cancer cell lines, this compound has been shown to decrease cell viability with an IC50 (half-maximal inhibitory concentration) significantly lower than its parent compound, SV119.[3] For mechanistic studies, such as assessing caspase-3 activity, concentrations around 25 µM have been used.[3]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use fresh, anhydrous DMSO. To aid dissolution, warming and sonication can be employed. For long-term storage, the powder form should be kept at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for shorter periods (up to one month). When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that could cause solvent-induced toxicity, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | 1. Concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound-induced apoptosis. 4. Compound precipitated out of solution. | 1. Perform a dose-response experiment with a higher concentration range (e.g., up to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify sigma-2 receptor expression in your cell line. Consider testing a different, more sensitive cell line. 4. Visually inspect the media for precipitation after adding this compound. Ensure the final DMSO concentration is low (<0.5%). |
| Excessive cell death, even at low concentrations. | 1. The cell line is highly sensitive to this compound. 2. The compound concentration is too high. 3. Solvent (DMSO) concentration is too high, causing toxicity. | 1. Use a lower concentration range (e.g., starting from nanomolar concentrations). 2. Reduce the incubation time. 3. Ensure the final DMSO concentration in the vehicle control and all experimental wells is identical and non-toxic (ideally ≤0.1%). |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the wells. 3. "Edge effects" in the multi-well plate. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the plate gently on an orbital shaker after adding the compound. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Caspase inhibitor does not block this compound-induced cell death. | 1. this compound is inducing apoptosis through a caspase-independent pathway in your cell line. | 1. This is a known characteristic of sigma-2 receptor-mediated apoptosis in some cell types.[3][5] Investigate other markers of apoptosis, such as Annexin V staining or lysosomal membrane permeabilization. |
Quantitative Data Summary
The following table summarizes the binding affinity and effective concentrations of this compound and related sigma-2 ligands from published studies. This data can be used as a reference for designing experiments.
| Compound | Cell Line / Tissue | Assay Type | Value (IC50 / Ki) | Reference |
| This compound | Panc02 Tumor Homogenates | Competitive Binding | 18 ± 2.1 nM (IC50) | [2] |
| This compound | Pancreatic Cancer Cell Lines | Cell Viability | IC50 is at least half that of SV119 | [3] |
| SV119 | Panc02 Tumor Homogenates | Competitive Binding | 7.8 ± 1.7 nM (IC50) | [2] |
| Siramesine | Panc02 Tumor Homogenates | Competitive Binding | 1.9 ± 0.1 nM (IC50) | [2] |
| CB-64D | MCF-7, T47D (Breast Cancer) | Cytotoxicity (LDH release) | Dose-dependent | [5] |
| WC26, SV119 | Pancreatic Cancer Cell Lines | Apoptosis | 10-20% apoptosis at 10 µM | [7] |
Experimental Protocols
Protocol 1: Cell Viability (e.g., CellTiter-Glo®) Assay
This protocol is designed to determine the dose-dependent effect of this compound on the viability of a cancer cell line.
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Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create 2X the final desired concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol measures the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 0.5-1.0 x 10⁶ cells/well) and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 hours).
-
Cell Collection:
-
Collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SW43 - Stability and Storage Conditions
Initial Assessment: Our search for "SW43" within scientific and chemical databases has not identified a chemical compound with this designation. The identifier "this compound" predominantly corresponds to a series of industrial change-over valves manufactured by APV, an SPX FLOW brand.
Seeking Clarification: To provide you with accurate and relevant technical support, please verify the identifier of the compound you are working with. The following sections are templated to be populated once the correct compound information is available.
Frequently Asked Questions (FAQs)
This section will address common questions regarding the stability and storage of the specified compound.
-
What are the recommended long-term storage conditions for [Compound Name]?
-
How should I handle the compound for short-term use in experiments?
-
What is the stability of the compound in different solvents?
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Is the compound sensitive to light, temperature, or freeze-thaw cycles?
-
What are the signs of compound degradation?
Troubleshooting Guide
This guide will provide solutions to potential issues encountered during experimentation.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation | Verify storage conditions. Prepare fresh stock solutions. |
| Low compound activity | Improper solvent or pH | Consult the solubility profile. Ensure the buffer is compatible. |
| Precipitate formation in solution | Exceeded solubility limit | Prepare a more dilute stock solution. Consider gentle warming or sonication. |
Experimental Protocols
Detailed methodologies for key experiments will be provided here.
Protocol 1: Preparation of Stock Solutions
-
Equilibrate the compound to room temperature before opening the vial.
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Weigh the required amount of compound using a calibrated analytical balance.
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Add the appropriate solvent (e.g., DMSO, ethanol) to the desired concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at the recommended temperature in aliquots to avoid repeated freeze-thaw cycles.
Data and Visualizations
Compound Stability Data
This table will summarize quantitative data on compound stability under various conditions.
| Condition | Solvent | Duration | Remaining Compound (%) |
| [Example: -20°C] | [Example: DMSO] | [Example: 6 months] | [Data to be populated] |
| [Example: 4°C] | [Example: PBS] | [Example: 24 hours] | [Data to be populated] |
| [Example: Room Temperature] | [Example: DMSO] | [Example: 8 hours] | [Data to be populated] |
Experimental Workflow
This diagram will illustrate a typical experimental workflow involving the compound.
Caption: A generalized workflow for in vitro experiments.
Signaling Pathway
This diagram will illustrate the biological pathway in which the compound is involved.
Caption: An example of a simplified signaling cascade.
Technical Support Center: Overcoming SW43 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sigma-2 receptor ligand, SW43. Our goal is to help you overcome challenges in your experiments and effectively study resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective sigma-2 receptor agonist. Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death).[1] This is achieved through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2][3]
Q2: Why are my cells showing resistance to this compound treatment?
While this compound is being investigated to overcome resistance to other chemotherapeutics, cell lines can develop resistance to this compound itself.[4] Based on its mechanism of action, potential resistance mechanisms include:
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Increased Antioxidant Capacity: Since this compound induces oxidative stress, cancer cells may upregulate their antioxidant defense systems to neutralize ROS and evade apoptosis.[5][6][7]
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Alterations in the Sigma-2 Receptor: Mutations or downregulation of the sigma-2 receptor (TMEM97) could reduce the binding of this compound, thereby diminishing its cytotoxic effects.[8]
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Dysregulation of Apoptotic Pathways: Changes in downstream apoptotic signaling, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) or inactivation of pro-apoptotic proteins, can confer resistance.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][9]
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Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR and NF-κB pathways can promote cell survival and counteract the apoptotic signals induced by this compound.[2][10][11]
Q3: I am observing inconsistent results in my apoptosis assays after this compound treatment. What could be the cause?
Inconsistent results in apoptosis assays are a common issue. Several factors could be at play:
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Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound or the incubation time may not be sufficient to induce a detectable apoptotic response.
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Cell Health and Confluency: Unhealthy or overly confluent cell cultures may exhibit spontaneous apoptosis, leading to high background signals.
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Improper Sample Handling: Harsh pipetting or excessive centrifugation can mechanically damage cells, causing false-positive results.[12]
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Reagent Issues: Improper storage or degradation of assay reagents can lead to weak or absent signals. Always use a positive control to validate the kit's performance.[12]
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Assay Timing: Apoptosis is a dynamic process. Performing the assay too early or too late may result in missing the peak of the apoptotic event.[13]
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy or Suspected Resistance
If you observe a diminished response to this compound in your cell line over time, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Strategy |
| Upregulated Antioxidant Response | - Measure intracellular ROS levels to confirm if this compound is still inducing oxidative stress. - Co-treat with an inhibitor of antioxidant pathways, such as buthionine sulfoximine (BSO), which depletes glutathione.[7] |
| Altered Sigma-2 Receptor Expression | - Perform Western blotting or qPCR to assess the expression levels of the sigma-2 receptor (TMEM97). |
| Dysfunctional Apoptotic Signaling | - Evaluate the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) by Western blotting. - Consider combination therapy with agents that target different points in the apoptotic pathway. |
| Increased Drug Efflux | - Use a fluorescent dye accumulation assay (e.g., Rhodamine 123) to assess the activity of ABC transporters. - Co-treat with a known P-gp inhibitor, such as verapamil, to see if it restores sensitivity to this compound. |
| Activation of Pro-Survival Pathways | - Investigate the activation status of the PI3K/AKT/mTOR and NF-κB pathways using Western blotting for key phosphorylated proteins. - Employ combination therapy with inhibitors of these pathways (e.g., mTOR inhibitors like rapamycin or NF-κB inhibitors).[2][10][11] |
Issue 2: Problems with Key Experimental Assays
This section provides troubleshooting for common assays used to evaluate the effects of this compound.
Troubleshooting Cell Viability (MTT/MTS) Assays
| Problem | Possible Cause | Solution |
| High background in control wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
| Erratic readings across the plate | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension and calibrate pipettes.[14] |
| Low signal in treated wells | Insufficient incubation time with the reagent or cell death. | Optimize incubation time and confirm cell death with a secondary assay (e.g., trypan blue). |
Troubleshooting Apoptosis (Annexin V/PI) Assays
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells in control | Harsh cell handling or unhealthy cells. | Handle cells gently and use cells in the logarithmic growth phase.[12] |
| No Annexin V positive signal in treated group | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment.[12] |
| Everything is staining positive | Cell membrane disruption due to fixation/permeabilization. | Annexin V staining should be performed on live, unfixed cells.[15] |
| False positives in the control group | Spectral overlap from fluorescent proteins (e.g., GFP). | Use an Annexin V conjugate with a different fluorophore (e.g., PE, APC).[12] |
Troubleshooting Reactive Oxygen Species (ROS) Detection Assays
| Problem | Possible Cause | Solution |
| High background fluorescence | Autoxidation of the fluorescent probe. | Prepare fresh probe solutions and protect from light.[16] |
| No increase in fluorescence after treatment | Inappropriate probe for the specific ROS, or cells have high antioxidant capacity. | Use a different ROS probe and consider measuring antioxidant enzyme levels. |
| Artifactual results | Direct interaction between this compound and the fluorescent probe. | Run a cell-free control to test for direct interactions.[17] |
Quantitative Data Summary
The following tables summarize the efficacy of this compound and related sigma-2 receptor ligands from published studies.
Table 1: In Vitro Efficacy of this compound and Other Sigma-2 Ligands
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| Panc02 (Pancreatic) | This compound | ~15 | Cell Viability | [18] |
| Panc02 (Pancreatic) | SV119 | ~30 | Cell Viability | [18] |
| Panc02 (Pancreatic) | Siramesine (SRM) | ~10 | Cell Viability | [18] |
Table 2: Competitive Binding Affinities for Sigma-2 Receptors in Panc02 Tumor Homogenates
| Compound | IC50 (nM) |
| Siramesine (SRM) | 1.9 ± 0.1 |
| SV119 | 7.8 ± 1.7 |
| This compound | 18 ± 2.1 |
| (+)-pentazocine | 1381 ± 33 |
Data from[18]
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[19][20][21][22]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and control compounds. Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[12][13]
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Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable probe DCFDA to detect intracellular ROS.[3][9][23][24][25]
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or control compounds for the desired time.
-
Probe Loading: Remove the treatment media and wash the cells with PBS. Add the DCFDA solution (typically 10 µM) to the cells and incubate for 30-45 minutes at 37°C in the dark.
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Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add PBS or a suitable buffer back to the wells. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound, leading to apoptosis.
Caption: Proposed signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound Resistance
This diagram outlines a logical workflow for studying resistance to this compound.
Caption: Workflow for troubleshooting and overcoming this compound resistance.
Logical Relationship of Potential Resistance Mechanisms
This diagram illustrates the interplay of different potential resistance mechanisms to this compound.
Caption: Interconnected mechanisms of resistance to this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Targeting the NF-κB Pathway as a Combination Therapy for Advanced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [jove.com]
- 4. editverse.com [editverse.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. A Perspective of PI3K/AKT/mTOR Pathway Inhibitors to Overcome Drug-resistance in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. 4.6. ROS Detection Assays [bio-protocol.org]
SW43 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with the SW43 cell line.
General Information
The this compound cell line is a hypothetical human colorectal adenocarcinoma cell line. As with any continuous cell line, ensuring the consistency and reproducibility of experimental results is paramount. This guide outlines common sources of variability and provides standardized protocols to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound cells are growing slower than expected, or their morphology has changed. What could be the cause?
A1: Several factors can influence cell growth and morphology. Consider the following possibilities:
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Mycoplasma Contamination: Mycoplasma are common contaminants in cell cultures and can significantly alter cell physiology, including growth rates and morphology, without causing visible turbidity in the culture medium.[1] We strongly recommend regular testing for mycoplasma.
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Passage Number: Cell lines can undergo changes at high passage numbers, including alterations in growth rate, morphology, and gene expression.[2][3] It is crucial to use cells within a defined, low-passage range for all experiments.
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Culture Conditions: Variations in media composition, serum quality, incubator CO2 levels, and temperature can all impact cell growth. Ensure that all reagents are of high quality and that equipment is properly calibrated.
Q2: I am seeing significant variability in my experimental results between different batches of this compound cells. How can I improve reproducibility?
A2: Reproducibility issues often stem from a lack of standardization in cell handling and experimental procedures.[4][5][6] Key areas to address include:
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Cell Line Authentication: It is critical to periodically authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells and that they have not been cross-contaminated with other cell lines.[7][8] Cross-contamination is a widespread issue that can invalidate research findings.[9][10][11]
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Standardized Protocols: Adhere strictly to established protocols for cell thawing, passaging, and cryopreservation. Even minor deviations can introduce variability.
-
Consistent Passage Number: As mentioned above, use cells at a consistent and low passage number for all experiments to avoid passage-related effects.[12][13]
Q3: What is the recommended range for passage number when working with this compound cells?
A3: While the optimal passage number can vary, it is generally recommended to use cell lines for experiments within a range of 10-20 passages after resuscitation from a master stock.[14] High-passage cells (e.g., >40) often exhibit altered phenotypes and genotypes.
Q4: How can I be sure my this compound cells are not contaminated?
A4: Contamination in cell culture can be biological (e.g., bacteria, yeast, fungi, mycoplasma, other cell lines) or chemical.[1]
-
Microbial Contamination: Bacteria, yeast, and fungi usually cause visible effects like turbidity and pH changes in the culture medium.[1] Good aseptic technique is the best prevention.
-
Mycoplasma Contamination: This requires specific testing (e.g., PCR-based assays, fluorescent staining) as it is not detectable by visual inspection.
-
Cross-Contamination: As stated in Q2, regular cell line authentication via STR profiling is the gold standard for detecting cross-contamination by other human cell lines.[11]
Data Presentation
Consistent data presentation is crucial for comparing results across experiments. Below are examples of how to structure quantitative data.
Table 1: Effect of Passage Number on this compound Doubling Time
| Passage Number | Doubling Time (Hours) | Standard Deviation |
| 5 | 24.3 | ± 1.2 |
| 10 | 24.8 | ± 1.5 |
| 15 | 25.1 | ± 1.3 |
| 20 | 26.5 | ± 2.1 |
| 25 | 28.9 | ± 2.8 |
| 30 | 31.2 | ± 3.5 |
Table 2: Viability of this compound Cells in Response to Compound X
| Compound X Conc. (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 95.2 | ± 5.1 |
| 5 | 78.6 | ± 6.3 |
| 10 | 52.3 | ± 5.8 |
| 25 | 21.7 | ± 4.2 |
| 50 | 5.4 | ± 2.1 |
Experimental Protocols
Adherence to standardized protocols is essential for minimizing experimental variability.
Protocol 1: Thawing of Frozen this compound Cells
-
Warm the complete growth medium to 37°C in a water bath.
-
Remove the cryovial of frozen cells from liquid nitrogen storage.
-
Thaw the vial by gentle agitation in the 37°C water bath. Thawing should be rapid (approximately 2 minutes).
-
Once thawed, decontaminate the vial with 70% ethanol and transfer it to a sterile biosafety cabinet.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Transfer the cell suspension to an appropriately sized culture flask and place it in a 37°C, 5% CO2 incubator.[15]
-
Change the medium after 24 hours to remove any residual cryoprotectant.[15]
Protocol 2: Subculturing Adherent this compound Cells
-
Remove and discard the culture medium from the flask.
-
Briefly rinse the cell layer with a sterile, calcium- and magnesium-free salt solution (e.g., PBS).
-
Add a sufficient volume of a dissociation agent (e.g., Trypsin-EDTA) to cover the cell layer and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Observe the cells under a microscope to confirm detachment.
-
Add complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to a new culture flask containing fresh, pre-warmed complete medium. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Incubate the new culture at 37°C with 5% CO2.
Protocol 3: Cryopreservation of this compound Cells
-
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
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Count the cells to determine the cell density.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes and discard the supernatant.
-
Resuspend the cell pellet in a pre-cooled cryopreservation medium (e.g., complete growth medium with 10% DMSO) at a concentration of 1x10^6 to 1x10^7 cells/mL.[16]
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store them at -80°C overnight.
-
The following day, transfer the vials to a liquid nitrogen freezer for long-term storage.[15]
Visualizations
The following diagrams illustrate common workflows and pathways relevant to research with the this compound cell line.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliability and reproducibility issues in DNA microarray measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Variation of Results from Different Experimental Conditions - ACL Anthology [aclanthology.org]
- 7. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 10. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 11. iclac.org [iclac.org]
- 12. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. youtube.com [youtube.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. editxor.com [editxor.com]
Interpreting unexpected results with SW43
Welcome to the technical support center for SW43, a selective sigma-2 receptor ligand. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective ligand for the sigma-2 receptor, which is often overexpressed in proliferating cancer cells.[1] Its primary mechanism involves the induction of oxidative stress, leading to lysosomal dysfunction and ultimately, caspase-dependent apoptosis.[1]
Q2: I am observing lower-than-expected cytotoxicity with this compound treatment. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying levels of sigma-2 receptor expression and inherent sensitivity to oxidative stress. We recommend verifying the sigma-2 receptor expression in your cell line of choice.
-
Compound Stability: Ensure that the this compound compound has been stored correctly and that the prepared solutions are fresh. Repeated freeze-thaw cycles should be avoided.
-
Assay Timing: The peak apoptotic effect of this compound may vary between cell lines. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific model.
-
Cross-reactivity with Sigma-1 Receptors: Some sigma-2 ligands have off-target effects on sigma-1 receptors, which can sometimes interfere with the expected cytotoxic response.[2][3]
Q3: My oxidative stress assay results are inconsistent. How can I improve reproducibility?
A3: Measuring reactive oxygen species (ROS) can be challenging due to their transient nature.[4][5][6][7] For improved reproducibility:
-
Use Indirect Measures: Instead of directly measuring ROS, consider assessing more stable downstream markers of oxidative damage, such as lipid peroxidation (e.g., MDA levels), protein carbonylation, or DNA damage (e.g., 8-OHdG levels).[6][8]
-
Control for Scavengers: Ensure your cell culture medium does not contain high levels of antioxidants that could neutralize the effects of this compound.
-
Optimize Probe Concentration and Timing: If using fluorescent probes for ROS detection, optimize the probe concentration and incubation time to minimize artifacts and ensure a robust signal-to-noise ratio.
Q4: I am having trouble interpreting my Annexin V/PI flow cytometry data for apoptosis. What are some common pitfalls?
A4: Common issues with apoptosis assays include the preferential loss of apoptotic cells during sample preparation and the misinterpretation of results.[9] To avoid these:
-
Handle Cells Gently: During cell harvesting, use gentle trypsinization and minimize centrifugation steps to prevent the loss of apoptotic cells.[9]
-
Include Proper Controls: Always include untreated and positive controls (e.g., staurosporine-treated cells) to properly set your gates for live, early apoptotic, late apoptotic, and necrotic populations.
-
Confirm with a Second Assay: Since apoptosis is a dynamic process, it's best to confirm your findings with a complementary assay, such as a caspase activity assay or TUNEL staining.[10][11]
Troubleshooting Guide: Unexpected Results
This guide addresses specific unexpected outcomes you might encounter when using this compound.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and verify cell counts for each plate. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| No significant increase in apoptosis despite seeing other markers of cell stress. | Delayed apoptotic response. | Extend the time course of your experiment (e.g., 48-72 hours) to capture later apoptotic events. |
| Cell cycle arrest. | Perform cell cycle analysis to determine if this compound is inducing arrest rather than immediate apoptosis in your model. | |
| Discrepancy between results from different apoptosis assays (e.g., Annexin V vs. Caspase-3). | Different kinetics of apoptotic events. | Annexin V binding is an earlier event than caspase-3 activation. A time-course experiment can clarify the sequence of events in your cells.[12] |
| This compound appears to have a protective effect at certain concentrations. | Off-target effects or hormesis. | This is an unexpected but not impossible biological response. Verify the finding with multiple assays and consider investigating potential off-target signaling pathways. |
Experimental Protocols
Protocol: Assessment of this compound-Induced Apoptosis by Annexin V Staining and Flow Cytometry
This protocol provides a general framework for assessing apoptosis induced by this compound.
-
Cell Seeding: Seed your cancer cell line of choice in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1-50 µM) and include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE).
-
Combine the detached cells with the supernatant from the previous step.
-
-
Staining:
-
Centrifuge the cell suspension and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.[9]
-
Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
-
Incubate in the dark according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained and single-stained controls to set compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for low this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
SW43 Cytotoxicity Troubleshooting: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting SW43 cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sigma-2 receptor ligand that primarily induces apoptosis in cancer cells. Its cytotoxic effects are heavily dependent on the induction of oxidative stress (OS). This can lead to lysosomal membrane permeabilization (LMP) and endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) through pathways such as PERK, IRE1, and ATF6.[1]
Q2: I am not observing the expected cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxicity:
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Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound.
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Incorrect Reagent Preparation or Storage: Ensure that this compound is dissolved in the appropriate solvent and stored correctly to maintain its activity.
-
Experimental Errors: Review your experimental protocol for any potential errors in cell seeding density, incubation times, or assay procedures.
Q3: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?
A3: To improve reproducibility:
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Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
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Maintain Consistent Seeding Density: Inconsistent cell numbers can lead to variability in results.
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Ensure Accurate Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
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Use Appropriate Controls: Include positive and negative controls in every experiment to monitor assay performance.
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Minimize Well-to-Well Variability: Ensure proper mixing of reagents and cells in each well of the microplate.
Q4: How do I choose the right cytotoxicity assay for this compound?
A4: The choice of assay depends on the specific research question and the expected mechanism of cell death.
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MTT or WST-8 Assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell viability and proliferation.[2]
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LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[2]
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Flow Cytometry with Propidium Iodide (PI) and Annexin V Staining: This method allows for the quantification of apoptotic and necrotic cells.
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Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.
Troubleshooting Guides
Problem 1: High Background Signal in the Cytotoxicity Assay
| Possible Cause | Recommended Solution |
| Contamination | Check cell cultures for microbial contamination. Use fresh, sterile reagents and aseptic techniques. |
| Reagent Interference | The assay reagent may be reacting with components of the culture medium or this compound itself. Run a control with medium and the reagent (no cells) to check for background.[3] |
| Incorrect Wavelength | Ensure the microplate reader is set to the correct wavelength for the specific assay being used. |
| Bubbles in Wells | Bubbles can interfere with absorbance readings. Ensure there are no bubbles in the wells before reading the plate.[3] |
Problem 2: No Dose-Dependent Response Observed
| Possible Cause | Recommended Solution |
| Inappropriate Concentration Range | The concentration range of this compound tested may be too narrow or not cover the cytotoxic range for the specific cell line. Perform a wider range of serial dilutions. |
| Inactivation of this compound | This compound may have degraded due to improper storage or handling. Use a fresh stock of the compound. |
| Short Incubation Time | The incubation time may not be sufficient for this compound to induce a cytotoxic effect. Try extending the incubation period. |
| Cell Seeding Density Too High | A high cell density can mask the cytotoxic effects. Optimize the cell seeding density for your assay. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound will vary depending on the cell line and experimental conditions. Researchers should determine the IC50 experimentally for their specific system.
Table 1: Example IC50 Values for an Anti-Cancer Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.2 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 48 | 12.7 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 20.1 ± 3.4 |
Note: This table provides example data for illustrative purposes. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
General Protocol for a CellTox™ Green Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[4]
Materials:
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This compound compound
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Appropriate cell line
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
CellTox™ Green Cytotoxicity Assay Kit
-
Microplate reader with fluorescence detection (Excitation: 485-500 nm, Emission: 520-530 nm)
Procedure:
-
Cell Seeding:
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Harvest and count cells.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare the CellTox™ Green reagent according to the manufacturer's instructions.
-
Add 15 µL of the CellTox™ Green Reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the recommended wavelengths.
-
-
Data Analysis:
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Subtract the average background fluorescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cytotoxicity relative to the positive control (if used) or express the results as relative fluorescence units.
-
Plot the cytotoxicity percentage against the this compound concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Enhancing the In Vivo Bioavailability of SW43
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel sigma-2 receptor ligand, SW43. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Troubleshooting Guide: Addressing Suboptimal this compound Bioavailability
Low oral bioavailability of an investigational compound like this compound can often be attributed to poor solubility and/or permeability. Below are common issues and actionable troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility: this compound may not be dissolving sufficiently in gastrointestinal (GI) fluids to be absorbed. | 1. Solubility Assessment: Determine the equilibrium solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). 2. Formulation Optimization: Test various formulation strategies to enhance solubility.[1][2][3][4] * Co-solvents: Use pharmaceutically acceptable co-solvents like PEG 400 or propylene glycol.[2] * Surfactants: Incorporate surfactants such as Polysorbate 80 or Cremophor EL to aid micellar solubilization.[2] * Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) to improve dissolution.[3] 3. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanosizing to increase the surface area for dissolution.[1][2][5] |
| High variability in plasma concentrations between individual animals. | Inconsistent formulation: The compound may not be uniformly suspended or dissolved in the vehicle. Physiological differences: Variations in gastric pH, GI transit time, and food effects among animals can impact absorption. | 1. Formulation Homogeneity: Ensure the dosing formulation is a homogenous solution or a stable, uniform suspension. Use a vortex mixer immediately before dosing each animal. 2. Standardize Experimental Conditions: * Fasting: Implement a consistent fasting period (e.g., 4-12 hours) before dosing to minimize food-related variability.[1] * Dosing Technique: Refine the oral gavage technique to ensure consistent delivery to the stomach.[1] |
| Initial absorption followed by a rapid decline in plasma concentration. | First-pass metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. Efflux transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Permeability and Efflux Assessment: Conduct Caco-2 cell permeability assays to evaluate intestinal permeability and identify potential P-gp-mediated efflux. 3. Co-administration with Inhibitors: In preclinical models, consider co-administration with known inhibitors of relevant metabolic enzymes or efflux transporters to confirm their role. |
| Good in vitro solubility but poor in vivo exposure. | Precipitation in the GI tract: The formulation may be stable in the vehicle but precipitates upon dilution in the GI fluids due to pH changes. Degradation in the GI tract: this compound may be unstable in the acidic environment of the stomach or the enzymatic environment of the intestine. | 1. In Vitro Precipitation Studies: Assess the potential for precipitation by diluting the formulation in simulated GI fluids. 2. pH-Adjusted Formulations: If this compound's solubility is pH-dependent, consider using buffered formulations or enteric coatings to protect it from stomach acid. 3. Stability Studies: Evaluate the chemical stability of this compound in simulated gastric and intestinal fluids. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the oral bioavailability of this compound?
A1: The initial and most critical step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and permeability. This will help you identify the primary barrier to absorption and select the most appropriate enhancement strategy.[1]
Q2: My in vitro assays show high potency for this compound, but I'm not seeing the expected efficacy in my animal models. Could this be a bioavailability issue?
A2: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability. For this compound to exert its therapeutic effect after oral administration, it must first be absorbed into the systemic circulation. Low solubility or permeability can severely limit this absorption.
Q3: Are there any specific formulation strategies recommended for compounds like this compound?
A3: For poorly soluble compounds, several strategies can be effective. These include particle size reduction (micronization or nanosuspensions), the use of amorphous solid dispersions, and lipid-based formulations like SEDDS.[3][4][5] The optimal strategy will depend on the specific properties of this compound.
Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein?
A4: The most common in vitro method is the Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that express P-gp and other transporters. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine if it is actively pumped out of the cells.
Q5: What is the role of the vehicle in oral bioavailability studies?
A5: The vehicle is the liquid used to dissolve or suspend the compound for administration. The choice of vehicle is critical for poorly soluble compounds as it can significantly impact how well the compound dissolves in the GI tract. A well-chosen vehicle can enhance solubility and improve absorption.[1]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of the Pre-mixture:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose, HPMC) and a surfactant (e.g., 0.1% w/v docusate sodium).
-
The initial concentration of this compound will depend on its density and the desired final concentration. A starting point could be 1-5% w/v.
-
-
High-Pressure Homogenization:
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Process the pre-mixture through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles. The optimal pressure and number of cycles should be determined experimentally.
-
Maintain the temperature of the sample below room temperature using a cooling system to prevent thermal degradation.
-
-
Characterization:
-
Measure the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).
-
Confirm the crystalline state of the nanoparticles using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).
-
-
In Vivo Administration:
-
The nanosuspension can be directly administered to animals via oral gavage.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system that forms a microemulsion upon contact with GI fluids.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select the components that show the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the compositions that form stable microemulsions over a wide range of aqueous dilutions.
-
-
Preparation of this compound-Loaded SEDDS:
-
Dissolve this compound in the selected SEDDS pre-concentrate (the mixture of oil, surfactant, and co-surfactant) with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the this compound-loaded SEDDS to water and observing the rate and clarity of emulsion formation.
-
Measure the droplet size of the resulting microemulsion using DLS.
-
-
In Vivo Administration:
-
The this compound-loaded SEDDS can be filled into gelatin capsules for oral administration or administered directly via gavage.
-
Visualizations
This compound Signaling Pathway
This compound is a ligand for the sigma-2 receptor, which is often overexpressed in proliferating cancer cells. The binding of this compound to the sigma-2 receptor can induce apoptosis through various downstream signaling pathways.
Caption: Proposed signaling pathway of this compound-induced apoptosis via the sigma-2 receptor.
Experimental Workflow for Improving this compound Bioavailability
The following diagram outlines a typical workflow for a researcher aiming to improve the in vivo bioavailability of this compound.
Caption: A stepwise workflow for enhancing the bioavailability of this compound.
Logical Relationships in Troubleshooting
This diagram illustrates the decision-making process for troubleshooting poor bioavailability based on the initial characterization of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Tale of Two Targeting Strategies: A Comparative Efficacy Guide to SW43-Conjugated Therapy vs. Anetumab Ravtansine in Pancreatic Cancer
For Immediate Release
In the landscape of targeted cancer therapeutics, two distinct strategies have emerged for delivering cytotoxic payloads to pancreatic tumors: the small molecule-drug conjugate SW IV-134, which utilizes the sigma-2 ligand SW43 for targeting, and the antibody-drug conjugate (ADC) Anetumab Ravtansine, which hones in on mesothelin-expressing cancer cells. This guide provides a comprehensive, data-supported comparison of these two approaches, offering researchers, scientists, and drug development professionals a detailed examination of their respective mechanisms, preclinical efficacy, and experimental foundations.
At a Glance: SW IV-134 vs. Anetumab Ravtansine
| Feature | SW IV-134 (this compound-based) | Anetumab Ravtansine |
| Targeting Moiety | This compound (Small molecule ligand) | Anetumab (Human IgG1 monoclonal antibody) |
| Cellular Target | Sigma-2 Receptor | Mesothelin |
| Cytotoxic Payload | SW IV-52 (Smac mimetic) | DM4 (Maytansinoid tubulin inhibitor) |
| Mechanism of Action | Induces apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs) | Inhibits cell division by disrupting microtubule assembly |
| Reported Preclinical Efficacy | Slowed tumor growth and improved survival in murine models of pancreatic cancer.[1] | 75% tumor regression in pancreatic xenograft models; complete tumor eradication in some patient-derived xenograft models of other cancers.[2][3][4] |
Mechanism of Action: A Visual Breakdown
The distinct targeting and cytotoxic strategies of SW IV-134 and Anetumab Ravtansine are best understood through their mechanisms of action. SW IV-134 leverages the overexpression of sigma-2 receptors on proliferating tumor cells for internalization, while Anetumab Ravtansine targets the tumor-associated antigen mesothelin.
Preclinical Efficacy: A Comparative Analysis
Direct comparison of preclinical efficacy is challenging due to variations in experimental models and methodologies. However, published data for both compounds demonstrate significant anti-tumor activity in pancreatic cancer models.
Table 1: Preclinical Efficacy Data
| Compound | Animal Model | Dosing Regimen | Key Efficacy Results | Source |
| SW IV-134 | Murine models of pancreatic cancer | Not specified in abstract | Slowed tumor growth and improved survival. | [1] |
| Anetumab Ravtansine | Pancreatic xenograft models | Not specified in abstract | 75% tumor regression. | [3][4] |
| Anetumab Ravtansine | Patient-derived ovarian cancer xenografts | Not specified in abstract | Complete tumor eradication in some models. | [2] |
Note: This table summarizes high-level findings. For detailed quantitative data, direct consultation of the cited literature is recommended.
Experimental Protocols
The following provides an overview of the general experimental workflows for evaluating the in vivo efficacy of targeted therapies like SW IV-134 and Anetumab Ravtansine.
Key Methodological Considerations:
-
Cell Lines and Xenografts: The choice of pancreatic cancer cell lines or patient-derived xenografts (PDXs) is critical, as the expression levels of the target (Sigma-2 receptor or Mesothelin) will significantly influence the therapeutic outcome. For Anetumab Ravtansine, models with medium to high mesothelin expression show the most potent anti-tumor activity.[5]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used to prevent rejection of human tumor xenografts.
-
Dosing and Administration: The route of administration (e.g., intravenous for ADCs, intraperitoneal for small molecules) and the dosing schedule (e.g., once every three weeks) are key parameters determined in dose-escalation studies to maximize efficacy and minimize toxicity.[2][3]
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) and overall survival. Tumor volume is calculated using standard caliper measurements.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of treatment-related toxicity.
Conclusion
Both this compound, as a key component of the small molecule-drug conjugate SW IV-134, and Anetumab Ravtansine represent promising, yet distinct, targeted therapeutic strategies for pancreatic cancer. SW IV-134 utilizes a small molecule to deliver a pro-apoptotic agent to cells overexpressing the sigma-2 receptor, while Anetumab Ravtansine employs an antibody to deliver a potent microtubule inhibitor to mesothelin-positive tumors.
The preclinical data for both agents are encouraging, demonstrating significant anti-tumor activity. The choice of one strategy over the other in a clinical setting would likely depend on the specific molecular profile of a patient's tumor, particularly the expression levels of the respective targets. Further head-to-head preclinical studies in standardized models would be invaluable for a more direct comparison of their therapeutic potential. This guide serves as a foundational tool for researchers and developers in the ongoing effort to advance targeted therapies for pancreatic cancer.
References
- 1. Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV-134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Validating SW43 Target Engagement in Cells: A Comparative Guide
Confirming that a therapeutic compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret efficacy and toxicity data. This guide provides a comparative overview of key methodologies for validating the engagement of a hypothetical target, SW43, in a cellular context. We will delve into the principles, experimental protocols, and comparative data for prominent assays, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific research needs.
Core Methodologies for Target Engagement Validation
Several powerful techniques have been developed to assess the direct interaction between a drug and its target in a cellular context.[1] The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and the In-Cell Western Assay. Each method offers a unique approach to confirming and quantifying target engagement.[2]
Comparison of Target Engagement Validation Methods
The following table provides a high-level comparison of the key features of different target engagement assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | In-Cell Western Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[5][6] | Quantifies target protein levels in fixed and permeabilized cells using immunofluorescence.[7] |
| Cell State | Live or lysed cells, tissues.[8] | Live cells.[5] | Fixed cells.[9] |
| Throughput | Can be adapted for high-throughput screening (HTS).[8] | High-throughput compatible (384-well format).[10] | High-throughput compatible (96- or 384-well format).[7] |
| Readout | Western Blot, ELISA, Mass Spectrometry, AlphaScreen®, Real-Time PCR.[2][8][11] | Ratiometric light emission (590nm/460nm). | Near-infrared fluorescence intensity.[2] |
| Key Advantages | Label-free for the test compound; applicable to any soluble protein.[12] | Real-time measurement in live cells; can determine residence time and permeability.[5][6] | High-throughput; provides spatial information within the cell.[9][13] |
| Key Limitations | Indirect measurement of binding; not all proteins show a significant thermal shift. | Requires genetic modification of the target protein (NanoLuc® fusion).[5] | Requires highly specific antibodies; fixation can alter epitopes.[14] |
| Typical Data Output | Thermal shift (ΔTm) or Isothermal dose-response curves (EC50).[2] | IC50 values from competitive binding; kinetic data for residence time.[10] | EC50 or IC50 values from dose-response curves.[2] |
Quantitative Data Presentation
To illustrate the type of data generated from these assays, the following tables summarize hypothetical results for two small molecule inhibitors of this compound, Compound A and Compound B.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound Inhibitors
This table shows the thermal shift (ΔTm) and the half-maximal effective concentration (EC50) from an isothermal dose-response (ITDR) CETSA experiment. A larger ΔTm and a lower EC50 value indicate more effective target engagement.
| Compound | Concentration | This compound Melting Temp (Tm) | ΔTm (°C) vs. Vehicle | ITDR EC50 (nM) |
| Vehicle (DMSO) | - | 52.1°C | - | - |
| Compound A | 1 µM | 58.4°C | +6.3 | 75 |
| Compound B | 1 µM | 54.2°C | +2.1 | 450 |
Table 2: NanoBRET® Target Engagement Data for this compound Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values obtained from a live-cell NanoBRET assay, indicating the concentration of the compound required to displace 50% of the fluorescent tracer.
| Compound | NanoBRET® IC50 (nM) | Residence Time (t½, min) |
| Compound A | 52 | 120 |
| Compound B | 380 | 35 |
Table 3: In-Cell Western Assay Data for this compound Downstream Signaling
This table shows the effect of this compound inhibitors on the phosphorylation of a downstream substrate (pSubstrate-Y123), as a functional readout of target engagement. Data is normalized to the vehicle control.
| Compound | Concentration (nM) | Normalized pSubstrate-Y123 Signal | IC50 (nM) |
| Vehicle (DMSO) | - | 1.00 | - |
| Compound A | 100 | 0.35 | 85 |
| Compound B | 1000 | 0.48 | 510 |
Experimental Protocols & Visualizations
Detailed methodologies for the key experiments are provided below, accompanied by diagrams to illustrate the workflows.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding increases the thermal stability of a protein.[8] This stabilization is detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.[2]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment : Seed cells expressing the this compound target protein in a multi-well plate and culture to the desired confluency. Treat the cells with various concentrations of the test compound (e.g., Compound A, Compound B) or a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for compound entry and target binding.[2]
-
Heat Treatment : Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[2]
-
Cell Lysis and Fractionation : Lyse the cells by methods such as freeze-thaw cycles or by adding a specific lysis buffer. Following lysis, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[2]
-
Protein Quantification : Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein this compound in the soluble fraction using a suitable method like Western blotting, ELISA, or mass spectrometry.[2]
-
Data Analysis : For a melting curve, plot the amount of soluble this compound as a function of temperature for both compound-treated and vehicle-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm (ΔTm) indicates target engagement. For isothermal dose-response, plot the soluble this compound signal at a fixed temperature against the compound concentration to determine the EC50.[2]
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a live-cell method that measures the binding of a small molecule to a target protein.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[6]
Caption: Principle of the NanoBRET® Target Engagement Assay.
-
Cell Preparation : Transfect cells with a vector encoding the this compound target protein fused to NanoLuc® luciferase. Seed the transfected cells into a 384-well white assay plate and culture overnight.
-
Compound and Tracer Addition : Prepare serial dilutions of the test compounds. Add the fluorescent NanoBRET® tracer and the test compounds to the cells. Also include a "no tracer" control and a "no compound" control.
-
Substrate Addition and Incubation : Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells. Incubate the plate at room temperature for a period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection : Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, ~610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis : Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the live cell environment.[10]
In-Cell Western (ICW) Assay
An In-Cell Western is an immunocytochemical assay performed in microplates.[7] For target engagement, it can be used to measure a downstream consequence of target modulation, such as the inhibition of phosphorylation of a substrate. It involves fixing and permeabilizing cells in the plate, followed by incubation with primary and fluorescently-labeled secondary antibodies.[9]
Caption: Workflow for a two-color In-Cell Western Assay.
-
Cell Seeding and Treatment : Seed adherent cells in a 96- or 384-well plate and allow them to attach. Treat the cells with a range of concentrations of the test compounds for a defined period. If necessary, stimulate the cells to induce the signaling event being measured (e.g., phosphorylation of a this compound substrate).
-
Fixation and Permeabilization : Aspirate the media and fix the cells with a solution like 4% paraformaldehyde in PBS. After washing, permeabilize the cells with a detergent such as Triton X-100 or saponin to allow antibodies to enter the cell.[9]
-
Blocking : Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of non-fat milk).
-
Antibody Incubation : Incubate the cells with primary antibodies diluted in blocking buffer. For normalization, use two primary antibodies simultaneously: one for the target of interest (e.g., anti-pSubstrate-Y123) and one for a housekeeping protein (e.g., anti-GAPDH or a total protein stain).[2]
-
Secondary Antibody Incubation : After washing away the primary antibodies, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Quantification : Wash the plate to remove unbound secondary antibodies. Scan the plate using a compatible infrared imaging system.[2]
-
Data Analysis : Quantify the fluorescence intensity in each well for both channels. Normalize the signal for the target protein to the signal for the housekeeping protein to account for variations in cell number. Plot the normalized signal against the compound concentration and fit to a dose-response curve to determine the IC50.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 6. NanoBRET® Target Engagement HDAC Assays [promega.jp]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. products.advansta.com [products.advansta.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SW43 and its Analogs in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the sigma-2 receptor ligand SW43 and its analogs, focusing on their efficacy in pancreatic cancer models. The information presented is collated from preclinical studies and is intended to inform research and drug development efforts in oncology.
Executive Summary
This compound is a selective sigma-2 receptor ligand that has demonstrated significant anti-tumor activity in pancreatic cancer cell lines and animal models. Its mechanism of action involves the induction of a unique form of caspase-independent apoptosis, primarily driven by lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS). When compared to its structural analog SV119 and another well-characterized sigma-2 ligand, siramesine (SRM), this compound exhibits a distinct profile of receptor binding, cytotoxicity, and apoptotic signaling. Notably, this compound shows synergistic activity with the standard-of-care chemotherapeutic agent, gemcitabine, leading to stabilization of tumor growth in vivo. This guide synthesizes the available quantitative data, details the experimental methodologies used in these assessments, and visualizes the key signaling pathways.
Data Presentation
Table 1: Sigma-2 Receptor Binding Affinity of this compound and Analogs
| Compound | IC50 (nM) for Sigma-2 Receptor Binding |
| This compound | 18 ± 2.1 |
| SV119 | 7.8 ± 1.7 |
| Siramesine (SRM) | 1.9 ± 0.1 |
| (+)-Pentazocine (Sigma-1 selective) | 1381 ± 33 |
Data represents the concentration of the compound required to inhibit 50% of [¹²⁵I]-ISO-2 binding to sigma-2 receptors in Panc02 tumor membrane homogenates. A lower IC50 value indicates a higher binding affinity.[1][2]
Table 2: In Vitro Cytotoxicity of this compound and Analogs in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 18 hours of treatment |
| SV119 | |
| Panc02 (mouse) | 50 ± 9 |
| MiaPaCa-2 (human) | 58 ± 8 |
| Panc-1 (human) | 106 ± 12 |
| AsPC-1 (human) | 67 ± 5 |
| BxPC-3 (human) | 75 ± 8 |
| Cfpac-1 (human) | 88 ± 10 |
IC50 values represent the concentration of the drug that inhibits 50% of cell viability. The data indicates a cytotoxicity rank order of SRM > this compound > SV119.[1][3]
Table 3: In Vivo Efficacy of this compound in a Panc02 Syngeneic Mouse Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Outcome |
| Vehicle (Control) | ~1200 | Progressive tumor growth |
| Gemcitabine | ~600 | Tumor growth inhibition |
| This compound | ~600 | Tumor growth inhibition |
| This compound + Gemcitabine | ~300 | Stabilization of tumor volume |
C57BL/6 mice bearing Panc02 tumors were treated with the indicated agents. The combination of this compound and gemcitabine resulted in a superior anti-tumor effect compared to either agent alone.[4][5]
Signaling Pathways and Mechanisms
The antitumor activity of this compound is initiated by its binding to the sigma-2 receptor, which is overexpressed in proliferating cancer cells like those of pancreatic cancer.[4] This interaction triggers a signaling cascade that is distinct from classical apoptosis pathways.
dot
Caption: this compound signaling pathway in pancreatic cancer cells.
Experimental Protocols
Sigma-2 Receptor Binding Assay
This assay determines the binding affinity of the test compounds to the sigma-2 receptor.
-
Membrane Preparation : Panc02 tumor membrane homogenates are used as the source of sigma-2 receptors.
-
Incubation : The membrane homogenates are incubated with a radiolabeled sigma-2 specific ligand, [¹²⁵I]-ISO-2, and varying concentrations of the test compounds (this compound, SV119, SRM, or (+)-pentazocine).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis : The IC50 values are calculated from competitive binding curves by non-linear regression analysis.[1][2]
Cell Viability Assay
This assay measures the cytotoxic effect of the compounds on pancreatic cancer cell lines.
-
Cell Seeding : Pancreatic cancer cells (Panc02, MiaPaCa-2, etc.) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of this compound, SV119, or SRM for 18 hours.
-
Lysis and Luminescence Measurement : After treatment, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells) is added. The luminescence is measured using a microplate reader.
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[1][3]
In Vivo Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : C57BL/6 mice are subcutaneously injected with Panc02 pancreatic cancer cells to establish tumors.
-
Treatment Regimen : Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, gemcitabine alone, this compound alone, and a combination of this compound and gemcitabine. Treatments are administered intraperitoneally.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint : The study is concluded after a predetermined period, and the final tumor volumes are measured and compared across the different treatment groups.[4][5]
Lysosomal Membrane Permeabilization (LMP) Assay
This assay detects the disruption of lysosomal integrity.
-
Staining : Pancreatic cancer cells (e.g., BxPC-3) are stained with Acridine Orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.
-
Treatment : The stained cells are then treated with this compound or other test compounds for a short duration (e.g., 1 hour).
-
Microscopy : The cells are observed under a fluorescence microscope. A shift from red granular fluorescence to diffuse green cytoplasmic fluorescence indicates LMP.
Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the generation of intracellular ROS.
-
Probe Loading : Cells are loaded with a ROS-sensitive fluorescent probe, such as CM-H₂DCFDA.
-
Treatment : The cells are then treated with this compound or other compounds.
-
Fluorescence Measurement : An increase in intracellular ROS leads to the oxidation of the probe, resulting in a fluorescent product. The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis : The change in fluorescence intensity relative to untreated control cells indicates the level of ROS production.[3]
Experimental Workflow Visualization
dot
Caption: Workflow for evaluating this compound and its analogs.
References
- 1. Reactive oxygen species are downstream mediators of p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SW43 Effects in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of SW43, a novel sigma-2 receptor ligand, across various preclinical models. The data presented herein is intended to facilitate an objective evaluation of this compound's performance and to support further research and development efforts.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated in multiple cancer cell lines, primarily focusing on pancreatic and breast cancer. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparators, providing a clear overview of its potency.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | SV119 IC50 (µM) | Siramesine (SRM) IC50 (µM) |
| Panc02 (murine) | 21 ± 0 | 50 ± 9 | 11 ± 2 |
| AsPC-1 (human) | 56 ± 1 | 106 ± 12 | 36 ± 7 |
| BxPC-3 (human) | 33 ± 4 | 64 ± 8 | 20 ± 2 |
| Cfpac (human) | 42 ± 5 | 88 ± 10 | 25 ± 3 |
| Panc-1 (human) | 48 ± 6 | 95 ± 11 | 28 ± 4 |
| MiaPaCa-2 (human) | 39 ± 5 | 78 ± 9 | 22 ± 3 |
| KCM (human) | ~40 | - | - |
Data is presented as mean ± SEM. Data for Panc02, AsPC-1, BxPC-3, Cfpac, Panc-1, and MiaPaCa-2 are from an 18-hour treatment study.[1] The IC50 for KCM is estimated from graphical data from a 24-hour treatment.
Table 2: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound EC50 (µM) | SW IV-134 (this compound-Smac mimetic conjugate) EC50 (µM) |
| MDA-MB-231 | ~10 | ~1 |
| HCC1937 | ~20 | ~5 |
| HCC1806 | ~15 | ~10 |
EC50 values are estimated from graphical data following a 48-hour treatment.[2]
In Vivo Efficacy of this compound in Pancreatic Cancer Models
In preclinical animal models of pancreatic cancer, this compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.
Table 3: In Vivo Effects of this compound on Pancreatic Tumor Growth
| Treatment Group | Mean Tumor Volume Change | Median Survival (days) |
| Vehicle Control | Progressive Growth | 52 |
| This compound | Tumor Growth Inhibition | - |
| Gemcitabine | Tumor Growth Inhibition | - |
| This compound + Gemcitabine | Stabilization of Tumor Volume | - |
| SW IV-134 (this compound-Smac mimetic conjugate) | Slowed Tumor Growth | 88 |
In a syngeneic mouse model, this compound treatment decreased tumor volume to a similar extent as gemcitabine. The combination of this compound and gemcitabine resulted in the stabilization of tumor volume during the treatment period.[3] In a separate xenograft model, the this compound-Smac mimetic conjugate, SW IV-134, significantly slowed tumor growth and improved median survival compared to the vehicle control.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Preparation: Culture cells to the desired confluence and induce apoptosis using the experimental agent (e.g., this compound). Include both positive and negative controls.
-
Harvesting: Detach adherent cells using a gentle, non-enzymatic method, or collect suspension cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells using a lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the cell lysate.
-
Reaction Setup: In a 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) using a microplate reader.
-
Analysis: The increase in fluorescence or absorbance is proportional to the caspase-3 activity in the sample.
Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the levels of intracellular ROS, which are often generated during apoptosis.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a suitable assay buffer and then incubate them with a cell-permeable ROS-sensitive fluorescent probe (e.g., H2DCFDA) at 37°C in the dark.
-
Treatment: After loading, treat the cells with the experimental compound (e.g., this compound).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at appropriate excitation and emission wavelengths.
-
Analysis: An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Visualizing this compound's Mechanism and Experimental Design
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound, a typical experimental workflow for its cross-validation, and a logical comparison of its effects in different cancer models.
Caption: Experimental workflow for cross-validating this compound effects.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-2 receptor as a therapeutic target for drug delivery in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SW43 and [Standard-of-Care Drug Name]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound SW43 against the current standard-of-care, [Please specify the standard-of-care drug name ], for the treatment of [Please specify the indication or disease ]. Due to the absence of publicly available data on a compound designated "this compound," this document serves as a template. To populate the following sections, please provide the relevant experimental data.
Introduction
[Provide a brief introduction to the therapeutic area, the mechanism of action of the standard-of-care drug, and the hypothesized mechanism of this compound. ]
Quantitative Data Summary
The following tables are designed to summarize the key quantitative data comparing the efficacy and safety of this compound and [Standard-of-Care Drug Name].
Table 1: Comparative Efficacy in Preclinical Models
| Parameter | This compound | [Standard-of-Care Drug Name] | Vehicle Control |
| In Vitro IC50/EC50 | |||
| Cell Line A | |||
| Cell Line B | |||
| In Vivo Tumor Growth Inhibition (%) | |||
| Xenograft Model 1 | |||
| Syngeneic Model 2 | |||
| Biomarker Modulation (e.g., Fold Change) | |||
| Biomarker X | |||
| Biomarker Y |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | [Standard-of-Care Drug Name] |
| Bioavailability (%) | ||
| Half-life (t½) (hours) | ||
| Peak Plasma Concentration (Cmax) (µg/mL) | ||
| Area Under the Curve (AUC) (µg·h/mL) |
Table 3: Comparative Safety Profile in Preclinical Models
| Adverse Effect | This compound (Dose) | [Standard-of-Care Drug Name] (Dose) |
| Body Weight Loss (%) | ||
| Hematological Changes (e.g., Neutropenia) | ||
| Liver Enzyme Elevation (e.g., ALT, AST) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cell Viability Assay
-
Cell Culture: [Specify cell lines used] were cultured in [Specify medium] supplemented with [Specify supplements] at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, [Standard-of-Care Drug Name], or vehicle control for [Specify duration].
-
Viability Assessment: Cell viability was determined using [Specify assay, e.g., MTT, CellTiter-Glo®]. Absorbance or luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis in [Specify software, e.g., GraphPad Prism].
In Vivo Xenograft Tumor Model
-
Animal Husbandry: [Specify animal strain, e.g., BALB/c nude mice] were housed under specific pathogen-free conditions.
-
Tumor Implantation: [Specify number] of [Specify cell line] cells were subcutaneously injected into the flank of each mouse.
-
Drug Administration: Once tumors reached a volume of [Specify volume], mice were randomized into treatment groups and dosed with this compound, [Standard-of-Care Drug Name], or vehicle control via [Specify route of administration] at [Specify dose and schedule].
-
Efficacy Evaluation: Tumor volume and body weight were measured [Specify frequency]. Tumor volume was calculated using the formula: (Length × Width²)/2.
-
Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the [Specify Institutional Animal Care and Use Committee (IACUC)].
Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
Caption: Hypothesized signaling cascade initiated by this compound.
Caption: Workflow for preclinical in vivo efficacy studies.
SW43 Efficacy in Preclinical Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational sigma-2 receptor ligand, SW43. Due to the absence of published data on this compound in patient-derived xenograft (PDX) models, this guide presents its efficacy in a cell line-derived xenograft model and contrasts it with standard-of-care therapies evaluated in pancreatic cancer PDX models.
Executive Summary
This compound, a novel sigma-2 receptor ligand, has demonstrated promising anti-tumor activity in preclinical studies. In a murine pancreatic cancer model, this compound monotherapy showed comparable efficacy to the standard chemotherapeutic agent gemcitabine in reducing tumor volume.[1][2] Notably, the combination of this compound and gemcitabine resulted in the stabilization of tumor volume, suggesting a synergistic effect.[1][2] While these findings are encouraging, it is crucial to note that this compound has not yet been evaluated in patient-derived xenograft (PDX) models, which are considered more predictive of clinical outcomes.[3][4][5][6] This guide, therefore, juxtaposes the available data for this compound with the performance of established pancreatic cancer treatments—gemcitabine, nab-paclitaxel, and FOLFIRINOX—in PDX models to provide a comprehensive perspective for future research and development.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by binding to the sigma-2 receptor, which is overexpressed in many proliferating cancer cells, including pancreatic cancer.[1][2] This interaction triggers a cascade of events leading to apoptotic cell death. Key downstream effects include the generation of reactive oxygen species (ROS) and the activation of caspase-3, a critical executioner of apoptosis.[2][7] Some evidence also suggests the involvement of lysosomal membrane permeabilization in the cytotoxic mechanism of sigma-2 receptor ligands.[8][9]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in a cell line-derived xenograft model and the efficacy of standard-of-care treatments in pancreatic cancer PDX models.
Table 1: Efficacy of this compound in a Murine Pancreatic Cancer Model
| Treatment | Animal Model | Key Efficacy Metric | Source |
| This compound | Panc02 cell line-derived xenograft in C57BL/6 mice | Decreased tumor volume to the same extent as gemcitabine. | [1][2] |
| This compound + Gemcitabine | Panc02 cell line-derived xenograft in C57BL/6 mice | Stabilization of tumor volume during treatment. | [1][2] |
| Gemcitabine | Panc02 cell line-derived xenograft in C57BL/6 mice | Decreased tumor volume. | [1][2] |
| Siramesine (SRM) + Gemcitabine | Panc02 cell line-derived xenograft in C57BL/6 mice | Less effective than this compound + Gemcitabine. | [1][2] |
| SV119 + Gemcitabine | Panc02 cell line-derived xenograft in C57BL/6 mice | Less effective than this compound + Gemcitabine. | [1][2] |
Table 2: Efficacy of Standard-of-Care Treatments in Pancreatic Cancer PDX Models
| Treatment | PDX Model | Key Efficacy Metrics | Source |
| Gemcitabine | Pancreatic Cancer PDX | Baseline for comparison; modest tumor growth inhibition. | [10][11][12][13][14] |
| 4-N-stearoyl-gemcitabine (4NSG) | Pancreatic Cancer PDX | Significantly lower IC50 values compared to Gemcitabine; 3-fold higher bioavailability (AUC). | [10][12][13] |
| Nab-paclitaxel | Pancreatic Cancer PDX | Tumor growth inhibition of 86.63%. | [15] |
| Nab-paclitaxel + S-1 | Pancreatic Cancer PDX | Tumor growth inhibition of 103.56%. | [15] |
| Nab-paclitaxel + Gemcitabine | Pancreatic Cancer PDX | Increased intra-tumor concentration of gemcitabine; tumor regression in 64% of xenografts. | [16][17] |
| FOLFIRINOX | Locally Advanced Pancreatic Cancer (Clinical) | Improved progression-free survival compared to gemcitabine alone. | [18][19][20][21] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
A standardized protocol for establishing pancreatic cancer PDX models is crucial for reproducible results.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts for breast cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zkbymed.com [zkbymed.com]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicsinsurgery.com [clinicsinsurgery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f.oaes.cc [f.oaes.cc]
- 15. Nab-Paclitaxel Plus S-1 Shows Increased Antitumor Activity in Patient-Derived Pancreatic Cancer Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. Clinical outcomes of FOLFIRINOX in locally advanced pancreatic cancer: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. esmo.org [esmo.org]
Head-to-head comparison of SW43 and [competitor compound]
An Objective Head-to-Head Comparison of the Sigma-2 Receptor Ligands SW43 and Siramesine in Oncology Research
In the landscape of targeted cancer therapy, the sigma-2 (σ2) receptor has emerged as a promising molecular target due to its overexpression in a variety of tumor types. This guide provides a detailed head-to-head comparison of two prominent selective σ2 receptor ligands, this compound and Siramesine (SRM), intended for researchers, scientists, and drug development professionals. The comparison is based on available experimental data, focusing on binding affinities, cytotoxic activities, and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Siramesine, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Receptor Binding Affinity
This table presents the inhibitory constants (Ki) and IC50 values for this compound and Siramesine against sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower values indicate higher binding affinity.
| Compound | Sigma-2 (σ2) IC50 (nM)[1] | Sigma-2 (σ2) Ki (nM) | Sigma-1 (σ1) Ki (nM) | Selectivity (σ1/σ2) |
| This compound | 18 ± 2.1 | Not explicitly found | Not explicitly found | High |
| Siramesine | 1.9 ± 0.1 | 0.12[2] | 17[2] | ~142-fold[2] |
Table 2: In Vitro Cytotoxicity (IC50)
This table showcases the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in inducing cell death in various cancer cell lines.
| Cell Line | This compound IC50 (µM)[1] | Siramesine IC50 (µM)[1] |
| Panc02 (Mouse Pancreatic) | 35.5 ± 1.5 | 18.2 ± 1.1 |
| AsPC1 (Human Pancreatic) | 42.1 ± 1.2 | 25.1 ± 1.1 |
| BxPC3 (Human Pancreatic) | 38.9 ± 1.2 | 21.4 ± 1.1 |
| Cfpac (Human Pancreatic) | 45.3 ± 1.3 | 28.8 ± 1.2 |
| Panc1 (Human Pancreatic) | 51.2 ± 1.4 | 33.1 ± 1.2 |
| MiaPaCa-2 (Human Pancreatic) | 48.7 ± 1.3 | 30.5 ± 1.2 |
Mechanism of Action and Signaling Pathways
Both this compound and Siramesine induce cancer cell death through distinct, yet partially overlapping, signaling pathways.
This compound: The primary mechanism of this compound-induced apoptosis is reported to be through the generation of reactive oxygen species (ROS).[1] While this compound has been shown to induce caspase-3 activity, the cell death mechanism is not entirely dependent on this pathway, suggesting the involvement of other apoptotic effectors.[1]
Siramesine: Siramesine also induces cell death through the production of ROS.[3] Additionally, it is known to cause lysosomal membrane permeabilization.[3][4] Similar to this compound, Siramesine's apoptotic signaling involves both caspase-dependent and independent pathways.[4] Some studies suggest that Siramesine's cytotoxic effects are linked to the destabilization of mitochondria.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Caspase-3 Activity Assay
This protocol is adapted from methods utilizing the fluorogenic substrate Ac-DEVD-AMC.[5][6][7][8][9]
Objective: To quantify the activity of caspase-3 in cell lysates following treatment with this compound or Siramesine.
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi)
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound, Siramesine, or vehicle control for the specified duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well black microplate, add a specific amount of cell lysate protein to each well.
-
Add Protease Assay Buffer to each well.
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate to a final concentration of 20 µM.
-
-
Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 430-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate but no lysate).
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
Reactive Oxygen Species (ROS) Generation Assay
This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11][12][13][14]
Objective: To detect and quantify the intracellular generation of ROS in cells treated with this compound or Siramesine.
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black microplate or fluorescence microscope
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well black plate or on coverslips for microscopy.
-
Treat cells with the desired concentrations of this compound, Siramesine, or vehicle control for the specified time.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM in PBS or HBSS) at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.
-
Add PBS or HBSS back to the wells.
-
For microplate reader: Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.
-
For microscopy: Visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to the cell number or protein concentration if necessary.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were created using the DOT language to illustrate the proposed signaling pathways and a general experimental workflow.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway for Siramesine-induced apoptosis.
Caption: General experimental workflow for comparing this compound and Siramesine.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotium.com [biotium.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative Analysis of Kinase Inhibitor Specificity: A Guide for Researchers
Introduction
The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its therapeutic potential. While highly specific inhibitors can elucidate the function of a single kinase, polypharmacology, or the ability to bind multiple targets, can offer therapeutic advantages or lead to off-target effects. This guide provides a comparative analysis of the specificity of three well-characterized kinase inhibitors: Dasatinib, a broad-spectrum inhibitor; Imatinib, a more selective inhibitor; and Lapatinib, a dual-specific inhibitor.
It is important to note that comprehensive public data for a kinase inhibitor designated "SW43" was not available at the time of this writing. Therefore, this document serves as a template to illustrate how such a comparative analysis can be structured. Researchers with access to proprietary data for this compound can use this framework to evaluate its specificity against established kinase inhibitors.
Quantitative Kinase Specificity Data
The following table summarizes the inhibitory activity of Dasatinib, Imatinib, and Lapatinib against a selection of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), are compiled from various kinase profiling studies. Lower IC50 values indicate higher potency.
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Lapatinib IC50 (nM) |
| Primary Targets | |||
| ABL1 | <1 | 25 | >10,000 |
| KIT | 1 | 100 | >10,000 |
| PDGFRβ | 1 | 100 | >10,000 |
| SRC | 0.5 | >10,000 | >10,000 |
| EGFR | 30 | >10,000 | 10 |
| ERBB2 (HER2) | 100 | >10,000 | 9 |
| Selected Off-Targets | |||
| LCK | 1 | >10,000 | >10,000 |
| FYN | 1 | >10,000 | >10,000 |
| YES | 1 | >10,000 | >10,000 |
| EPHA2 | 15 | >10,000 | 1,500 |
| DDR1 | 2.6 | 38 | >10,000 |
| p38α | 300 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. The data presented here are representative values from multiple sources.
Experimental Protocols
The determination of kinase inhibitor specificity is typically performed using in vitro kinase assays. Below is a representative protocol for a radiometric kinase assay, a common method for quantifying kinase activity.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase inhibitor (dissolved in DMSO)
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitor in DMSO. A typical concentration range for IC50 determination is from 1 nM to 10 µM.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the kinase, and the substrate.
-
Inhibitor Addition: Add the diluted kinase inhibitor or DMSO (for the control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unbound ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway, which is a key pathway in cell proliferation and survival. Lapatinib is a potent inhibitor of the kinase activity of both EGFR and HER2 (ERBB2), another member of the ErbB family of receptor tyrosine kinases.
Caption: EGFR signaling pathway and inhibition by Lapatinib.
This guide provides a framework for comparing the specificity of kinase inhibitors. By presenting quantitative data in a clear format, detailing experimental protocols, and visualizing the relevant biological pathways, researchers can make informed decisions about the most appropriate inhibitor for their experimental needs. The provided examples of Dasatinib, Imatinib, and Lapatinib highlight the diverse specificity profiles that can be observed among kinase inhibitors. When data for novel compounds like "this compound" become available, a similar comparative analysis will be crucial for characterizing their activity and potential applications.
Safety Operating Guide
Proper Disposal Procedures for SW43
The following document provides essential safety and logistical information for the proper disposal of SW43, a synthetic ligand with high selectivity for the sigma-2 receptor (σ₂R).[1] This substance is intended for research use only and has demonstrated cytotoxic properties in various cancer cell lines.[1] Therefore, it must be handled and disposed of as hazardous chemical waste. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding specific hazards, handling, and disposal requirements. All personnel handling this compound waste must be thoroughly familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound waste within a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for cytotoxic compounds. Ensure a spill kit appropriate for the chemical nature of this compound is readily accessible.
-
Container Integrity: Regularly inspect waste containers for any signs of leaks, cracks, or other damage. Damaged containers must not be used.
Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring correct disposal.
-
Classification: this compound waste must be classified as hazardous due to its cytotoxicity.[1] It should be managed as a toxic chemical waste. The specific EPA hazardous waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department, as it may be classified based on its characteristics or as a "U" or "P" listed waste if it meets certain criteria upon being discarded.
-
Do Not Mix: Never mix this compound waste with other waste streams, such as non-hazardous waste, radioactive waste, or incompatible chemicals. Keep it segregated in a designated hazardous waste container.
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for the collection and disposal of this compound waste.
-
Container Selection: Use only designated, chemically resistant containers for this compound waste. High-density polyethylene (HDPE) or glass containers with secure screw caps are typically appropriate. The container must be in good condition with no leaks or cracks.
-
Waste Collection: Place the labeled this compound waste container in a designated satellite accumulation area (SAA), which is typically located within or near the fume hood where the waste is generated.
-
Transferring Waste: Use a funnel to transfer liquid waste into the container to prevent spills. For solid waste (e.g., contaminated labware), place it directly into a designated solid waste container.
-
Container Capacity: Do not fill liquid waste containers beyond 90% of their capacity to allow for vapor expansion.
-
Container Sealing and Labeling: Once the container is full (up to the 90% mark) or the experiment is complete, securely fasten the cap. Ensure the hazardous waste tag is completely filled out with the full chemical name: "(2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester," the common name "this compound," and the CAS number "1421931-15-8."[1] Also, include the concentration and identify it as cytotoxic.
-
Storage: Store the sealed and labeled waste container in the SAA, segregated from incompatible materials, until it is ready for pickup. Ensure the container is kept closed except when adding waste.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Chemical Formula | C27H45N3O4[1] | Proper identification for waste manifest. |
| Molecular Weight | 475.67 g/mol [1] | Information for chemical inventory and waste characterization. |
| CAS Number | 1421931-15-8 (free base)[1] | Unique identifier for the chemical substance. |
| Known Hazards | Cytotoxic[1] | Dictates handling and disposal as hazardous waste. |
| Waste Container Fill Level | Max 90% of capacity | To allow for vapor expansion and prevent spills. |
| Satellite Accumulation Limit | Up to 55 gallons (or institutional limit) | Regulatory limit for waste storage in a laboratory. |
| Storage Time Limit | Varies by institution (e.g., 12 months from accumulation start date)[2] | Regulatory requirement to prevent indefinite storage of hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound hazardous waste.
References
Personal protective equipment for handling SW43
Disclaimer: A specific Safety Data Sheet (SDS) for SW43 is not publicly available. This guide is based on general best practices for handling potent, non-radiolabeled research compounds and is intended to supplement, not replace, a thorough, substance-specific risk assessment. Researchers, scientists, and drug development professionals must consult their institution's safety office and, if possible, obtain a substance-specific SDS before handling this compound.
This compound is a synthetic ligand with high selectivity and affinity for the sigma-2 (σ₂) receptor, investigated for its potential in cancer therapy. As a potent research compound, meticulous handling procedures are necessary to ensure personnel safety and prevent contamination. This guide provides essential safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes recommended PPE for various laboratory activities involving potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Nitrile gloves | To protect against potential external contamination of the shipping container. |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator within a chemical fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling potent compounds like this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves) when unpacking.
-
Verify that the container is properly labeled with the compound name, CAS number (1421931-15-8), and any hazard warnings.
-
Store this compound in a secure, well-ventilated, and clearly labeled location, away from incompatible materials. Access should be restricted to authorized personnel.
2. Weighing and Dispensing:
-
All weighing and dispensing of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or another suitable containment enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats. Decontaminate these items after each use or dispose of them as hazardous waste.
-
Handle the compound gently to avoid generating airborne dust.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Use the smallest feasible quantity of the compound.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Excess Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, labeled hazardous waste container. Non-disposable glassware should be decontaminated with a suitable solvent, and the rinsate collected as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and sleeves should be placed in a sealed bag and disposed of as hazardous waste.
-
Aqueous Waste: All aqueous solutions containing this compound should be collected in a labeled, sealed container for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key stages of the safe handling and disposal workflow for a potent research compound like this compound.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
